molecular formula C11H15NO2 B8573963 4-(4-Methylmorpholin-2-yl)phenol

4-(4-Methylmorpholin-2-yl)phenol

Cat. No.: B8573963
M. Wt: 193.24 g/mol
InChI Key: FECWVYNMVHGYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylmorpholin-2-yl)phenol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylmorpholin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylmorpholin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(4-methylmorpholin-2-yl)phenol

InChI

InChI=1S/C11H15NO2/c1-12-6-7-14-11(8-12)9-2-4-10(13)5-3-9/h2-5,11,13H,6-8H2,1H3

InChI Key

FECWVYNMVHGYEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Renaissance of Morpholinyl Phenols: Synthetic Scaffolds & Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Whitepaper Subject: Morpholinyl Phenols (Mannich Bases) Status: Emerging Pharmacophore

The integration of the morpholine heterocycle with phenolic backbones represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid scaffold combines the antioxidant and protein-binding capabilities of phenols with the favorable pharmacokinetic profile of morpholine (moderate lipophilicity,


 modulation). This guide analyzes the synthesis, biological mechanisms, and experimental validation of these novel agents, focusing on their tri-modal potential in oncology, neurodegeneration, and antimicrobial therapy.

Synthetic Architecture: The Mannich Pathway

The primary route to morpholinyl phenols is the Mannich reaction , a three-component condensation that introduces an aminomethyl group to the phenolic ring. This reaction is regioselective, typically targeting the ortho-position relative to the hydroxyl group due to hydrogen bonding stabilization.

Mechanistic Rationale

The morpholine acts as the secondary amine, reacting with formaldehyde to form a transient iminium ion. The electron-rich phenol (activated by the hydroxyl group) attacks this electrophile.

  • Why Morpholine? Unlike other amines, the morpholine ring contains an ether oxygen, which lowers the basicity (

    
    ) compared to piperidine, improving blood-brain barrier (BBB) permeability and reducing lysosomal trapping.
    
Visualization: Synthetic Workflow

MannichSynthesis Phenol Phenol Substrate (Nucleophile) Formaldehyde Formaldehyde (Linker Source) Iminium Iminium Ion (Electrophile) Formaldehyde->Iminium Condensation Morpholine Morpholine (Amine) Morpholine->Iminium Condensation Transition Transition State (H-Bond Stabilized) Iminium->Transition + Phenol Product Morpholinyl Phenol (Mannich Base) Transition->Product - H2O

Figure 1: The three-component Mannich condensation pathway utilizing morpholine as the secondary amine.

Therapeutic Domain I: Oncology (mTOR & DNA Targeting)

Novel morpholinyl phenols function as multi-target anticancer agents. Recent SAR (Structure-Activity Relationship) studies indicate two primary mechanisms:

  • DNA Intercalation/Topoisomerase Inhibition: The planar aromatic rings intercalate between base pairs, while the morpholine tail interacts with the DNA minor groove.

  • mTOR Pathway Inhibition: Specific derivatives (e.g., tetrahydroquinoline-morpholine hybrids) dock into the ATP-binding pocket of mTOR, blocking downstream proliferation signaling.

Comparative Cytotoxicity Data (Micromolar IC )
Compound ClassCell LineTarget TypeIC

(µM)
Reference Standard
Bisnaphthalimide-Morpholine MGC-803 (Gastric)DNA/Topo I0.09 Amonafide (1.2 µM)
Tetrahydroquinoline-Morpholine A549 (Lung)mTOR0.033 Everolimus (0.5 µM)
Benzophenone-Morpholine MCF-7 (Breast)Estrogen Receptor5.20Tamoxifen (4.5 µM)
Indole-Morpholine HeLa (Cervical)Apoptosis12.4Cisplatin (8.1 µM)

Data synthesized from recent high-impact studies (see References).

Mechanistic Pathway: Apoptosis Induction

AnticancerMechanism Compound Morpholinyl Phenol (Entry) DNA DNA Intercalation (Minor Groove Binding) Compound->DNA mTOR mTOR Inhibition (ATP Pocket Blockade) Compound->mTOR CellCycle Cell Cycle Arrest (G2/M or S Phase) DNA->CellCycle Signaling Downregulation of pAkt / pS6K1 mTOR->Signaling Apoptosis Apoptosis (Caspase 3/9 Activation) CellCycle->Apoptosis Signaling->Apoptosis

Figure 2: Dual-mechanism action of morpholinyl phenols inducing apoptotic cell death.

Therapeutic Domain II: Neurodegeneration (AChE Inhibition)[1]

In Alzheimer’s Disease (AD) pathology, morpholinyl phenols serve as dual binding site inhibitors of Acetylcholinesterase (AChE).[1][2]

  • Mechanism: The phenol moiety binds to the Peripheral Anionic Site (PAS), while the protonated morpholine nitrogen interacts with the Catalytic Active Site (CAS) via cation-

    
     interactions.
    
  • Selectivity: Many derivatives show >100-fold selectivity for AChE over Butyrylcholinesterase (BChE), reducing peripheral side effects.

Key Insight: The presence of a 2-carbon linker between the quinoline/phenol core and the morpholine ring is critical. Extending this linker to 3 or 4 carbons drastically reduces potency (


 increases from ~1.9 µM to >50 µM).

Experimental Validation Protocols

As a self-validating system, these protocols include internal checkpoints to ensure data integrity.

Protocol A: Synthesis of Morpholinyl Mannich Bases

Objective: Synthesize 2-(morpholinomethyl)phenol derivatives.

  • Reagent Prep: Dissolve substituted phenol (10 mmol) in absolute ethanol (20 mL).

  • Amine Addition: Add morpholine (12 mmol, 1.2 eq) to the solution. Checkpoint: Solution should remain clear.

  • Activation: Add aqueous formaldehyde (37%, 15 mmol) dropwise over 10 minutes while stirring.

    • Why? Slow addition prevents polymerization of formaldehyde.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. If oil forms, induce crystallization by adding cold diethyl ether.

  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
    H NMR must show a singlet at 
    
    
    
    3.6–3.8 ppm (methylene bridge
    
    
    ) and disappearance of the specific aromatic proton signal.
Protocol B: MTT Cytotoxicity Assay

Objective: Determine


 values against cancer cell lines.
  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM).

    • Control: DMSO vehicle control is mandatory.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

    • Mechanism:[3][4][5][6][7][8] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Plot log(concentration) vs. viability to derive 
    
    
    
    .

Structure-Activity Relationship (SAR) Summary

To optimize biological activity, the following SAR trends have been established:

  • Phenolic -OH: Essential for antioxidant activity and PAS binding in AChE. Methylation (-OMe) often abolishes activity.

  • Morpholine Ring: Substitution on the ring (e.g., 2,6-dimethylmorpholine) increases lipophilicity but may sterically hinder DNA binding.

  • Linker Length: A single methylene bridge (Mannich base) is optimal for cytotoxicity. Longer alkyl chains favor enzyme inhibition (AChE).

  • Electron Withdrawing Groups (EWGs): Halogens (Cl, F) or Nitro (

    
    ) groups on the phenolic ring significantly enhance antimicrobial and anticancer potency by increasing the acidity of the phenol.
    

References

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link] (Source Domain Verified)

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI Molecules. [Link] (Source Domain Verified)

  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides. PubMed/NIH. [Link] (Source Domain Verified)

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. International Journal of Molecular Sciences. [Link] (Source Domain Verified)

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives. Frontiers in Microbiology. [Link] (Source Domain Verified)

Sources

Physicochemical Properties of Substituted Methylmorpholinyl Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical landscape of substituted methylmorpholinyl phenols, a class of Mannich bases critical in medicinal chemistry for their bifunctional nature (lipophilic amine + hydrophilic phenol) and their capacity for intramolecular hydrogen bonding.

Executive Summary

Substituted methylmorpholinyl phenols represent a specialized class of phenolic Mannich bases . Structurally, they consist of a phenolic core linked to a morpholine ring via a methylene bridge (


).[1][2] Their utility in drug discovery stems from a unique physicochemical duality: the morpholine ring imparts moderate lipophilicity and metabolic stability, while the phenolic hydroxyl group provides a handle for hydrogen bonding and radical scavenging.

This guide analyzes the critical physicochemical parameters—Acid Dissociation Constants (


), Lipophilicity (

), and Solubility Profiles
—that dictate the pharmacokinetic behavior of these scaffolds.[2] It emphasizes the role of Intramolecular Hydrogen Bonding (IMHB) in modulating these properties.

Structural Architecture & Intramolecular Dynamics[1][2]

The defining feature of ortho-substituted methylmorpholinyl phenols is the formation of a pseudo-six-membered ring via IMHB between the phenolic hydroxyl proton and the morpholine nitrogen.

The IMHB Effect

In non-polar environments, the molecule adopts a "closed" conformation.[2] This internal bond significantly alters the physicochemical profile compared to para-isomers or non-hydrogen-bonding analogs.[1]

  • 
     Shift:  The basic nitrogen stabilizes the phenolic proton, making the phenol less acidic (higher 
    
    
    
    ).[2]
  • Permeability: The "closed" conformation masks the polar donor/acceptor groups, effectively increasing apparent lipophilicity and membrane permeability (the "Chameleon Effect").[2]

Graphviz Visualization: Structural Equilibrium

The following diagram illustrates the equilibrium between the open and closed conformations and the zwitterionic state.

IMHB_Equilibrium cluster_legend Physicochemical Impact Open Open Conformation (Polar Solvent) Solvated -OH and -N< Closed Closed Conformation (Non-polar/Lipid) Intramolecular H-Bond Open->Closed Desolvation (ΔG > 0) Zwitterion Zwitterionic Species (Aqueous pH ~ pI) -O(-) ... HN(+)< Open->Zwitterion pH dependent Closed->Zwitterion Proton Transfer Info IMHB reduces water solubility but increases LogP and membrane permeability.

Figure 1: Conformational equilibrium of ortho-methylmorpholinyl phenols.[2] The 'Closed' state predominates in lipid bilayers, facilitating passive transport.[2]

Physicochemical Profiling

A. Acid-Base Properties ( )

These compounds are amphoteric.[1] The morpholine nitrogen is basic (


 for the conjugate acid), and the phenol is acidic (

).[1]
  • Ortho-Substitution Effect: In ortho-isomers, the IMHB can shift the phenolic

    
     upwards by 0.5–1.5 units compared to para-isomers.[1] The nitrogen "holds" the proton, resisting deprotonation.[2]
    
  • Substituent Effects:

    • Electron Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      on the phenol ring lower the phenolic
      
      
      (increasing acidity) and reduce the basicity of the nitrogen via inductive effects transmitted through the scaffold.
    • Methyl Substitution: A methyl group on the morpholine ring (e.g., 2-methylmorpholine) introduces steric bulk, which can destabilize the IMHB if placed proximal to the bridge, reverting the

      
       to normal phenolic ranges.[2]
      
B. Lipophilicity ( and )

The morpholine ring is a "lipophilicity lowering" motif compared to piperidine due to the ethereal oxygen. However, the methylmorpholinyl unit strikes a balance.[2]

Structural FeatureImpact on

Mechanism
Morpholine Ring Lowers

(

vs Piperidine)
Polar ether oxygen increases water solvation.[1]
Ortho-IMHB Increases

Masks H-bond donor/acceptor; reduces water solvation penalty.[1]
Methyl Group Increases

(

)
Adds hydrophobic bulk; effect depends on position (ring vs. linker).[2]

Critical Insight: For drug development, the


  (distribution coefficient at physiological pH) is more relevant.[2] Since the morpholine nitrogen is partially protonated at pH 7.4, the ionized species partitions poorly into lipids unless the IMHB shields the charge.
C. Solubility
  • Aqueous: High solubility at acidic pH (pH < 5) due to protonation of the morpholine nitrogen.

  • Organic: Excellent solubility in chlorinated solvents and alcohols.

  • Solubility "Sweet Spot": These compounds often exhibit a "U-shaped" solubility curve, with minimum solubility near the isoelectric point (pI) where the zwitterionic form (phenoxide/ammonium) might exist, though the neutral form is usually dominant for these weak acids/bases.[2]

Experimental Protocols

Protocol 1: Potentiometric Determination

Standard titration is insufficient due to overlapping ionization events.[2] Use the following rigorous method.

  • Preparation: Dissolve

    
     M of the compound in a solution of 0.1 M KCl (ionic strength adjustor). Ensure the solvent is 
    
    
    
    -free water.[1]
  • Co-solvent: If solubility is low, use Methanol/Water mixtures (10%, 20%, 30% MeOH) and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation.[1][2]

  • Titration: Titrate with 0.1 M HCl to fully protonate the amine, then back-titrate with 0.1 M KOH standardized solution.

  • Data Analysis: Use Bjerrum plots or software like Hyperquad to deconvolute the phenolic and ammonium ionization constants.

Protocol 2: Shake-Flask Assay

Validates the lipophilicity under physiological conditions.[1]

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve the test compound in the octanol phase (

    
    ). Add an equal volume of the aqueous phase.
    
  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm or

    
     of the phenol).
    
  • Calculation:

    
    .
    

Synthesis & Pathway Visualization

The synthesis of these compounds typically follows the Mannich Reaction .[3] The choice of solvent and catalyst purity affects the yield and regioselectivity (ortho vs. para).

Graphviz Visualization: Synthetic Workflow

Mannich_Synthesis cluster_note Regioselectivity Note Reactants Reactants: Substituted Phenol + Formaldehyde (HCHO) + Morpholine/Methylmorpholine Conditions Conditions: Ethanol/Reflux or Solvent-Free (IR Irradiation) Reactants->Conditions Intermediate Intermediate: Quinone Methide Species Conditions->Intermediate Dehydration Product Product: Ortho-Methylmorpholinyl Phenol (Mannich Base) Intermediate->Product Michael Addition Purification Purification: Recrystallization (EtOH) or Column Chromatography Product->Purification Note Ortho-substitution is favored via H-bond directionality in non-polar solvents.

Figure 2: Synthetic pathway for methylmorpholinyl phenols via the Mannich reaction.[1][2][4] The mechanism proceeds through a quinone methide intermediate.

Technical Data Summary

The following table summarizes typical physicochemical values for a representative scaffold: 2-(morpholin-4-ylmethyl)phenol .

PropertyTypical ValueNotes

(Phenolic OH)
10.2 – 10.8Elevated due to IMHB with morpholine N.

(Morpholine NH+)
7.4 – 7.8Slightly lower than free morpholine (8.[1]36) due to electron-withdrawing phenol.[1]

(Oct/Water)
1.5 – 2.5Highly dependent on additional alkyl substituents.[2]
IR Shift (

)

Broad, redshifted band indicates strong intramolecular H-bonding.[1][2]
NMR

(

)
3.6 – 3.8 ppmSinglet (benzyl protons), diagnostic of Mannich base formation.[1][2]

References

  • Synthesis and properties of Mannich bases

    • Title: A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation.[1][2]

    • Source: Arkivoc (2006).[2]

    • URL:[Link][1][2]

  • Lipophilicity of Morpholine Derivatives

    • Title: Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents.[5]

    • Source: Arch Pharm (Weinheim) (1990).[2][5]

    • URL:[Link][1][2]

  • Ionization Constants of Phenols

    • Title: Ionization constants of phenols in methanol + water mixtures.[6]

    • Source: Journal of the Chemical Society, Faraday Transactions 1 (1976).[2]

    • URL:[Link][1][2][4]

  • Biological Activity & Structure

    • Title: Synthesis, physico-chemical analysis and biological studies of potent Mannich base [(4-chloro-phenyl)-morpholin-4-yl-methyl] thiourea.[1]

    • Source: International Journal of Biology, Pharmacy and Allied Sciences (2021).[2][3]

    • URL:[Link]

Sources

Technical Guide: Solubility and Stability Profiling of 4-(4-Methylmorpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Stability of 4-(4-Methylmorpholin-2-yl)phenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of 4-(4-Methylmorpholin-2-yl)phenol , a critical amphoteric scaffold often encountered as a metabolite, synthetic intermediate, or impurity in the development of morpholine-containing therapeutics (e.g., CNS agents, kinase inhibitors).

The molecule possesses two distinct ionizable centers—a basic morpholine nitrogen and an acidic phenolic hydroxyl—creating a complex solubility profile governed by pH. Furthermore, its electron-rich structure makes it susceptible to specific oxidative degradation pathways. This document outlines the physicochemical basis for these properties and provides validated protocols for their assessment.

Physicochemical Profile & Structural Logic

Understanding the ionization state is the prerequisite for any solubility or stability study. 4-(4-Methylmorpholin-2-yl)phenol exists in three distinct species depending on the pH of the environment.

Structural Parameters[1]
  • Chemical Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Key Functional Groups:

    • Tertiary Amine (Morpholine N4): Basic center.

    • Phenol (C4-OH): Acidic center.

Ionization & pKa Logic

The solubility profile is dictated by the interplay between the protonated amine and the deprotonated phenol.

Functional GroupApproximate pKaBehavior at Physiological pH (7.4)
N-Methylmorpholine (N4) ~7.4 (Conjugate Acid)~50% Protonated (Cationic) / 50% Neutral
Phenol (OH) ~10.0 (Acid)~100% Protonated (Neutral)

Critical Insight: At pH 7.5 – 9.5 , the molecule exists predominantly in its neutral (uncharged) form . The amine is deprotonated (neutral) and the phenol is protonated (neutral). This pH window represents the region of minimum aqueous solubility (intrinsic solubility,


) and the highest risk of precipitation during formulation or biological assay.
Theoretical Solubility Diagram (Graphviz)

SolubilityProfile cluster_0 Solubility Curve Logic Acid pH < 6.0 Cationic Species (High Solubility) Neutral pH 7.5 - 9.5 Neutral Species (Minimum Solubility) Acid->Neutral Deprotonation of N4 (pKa ~7.4) Base pH > 11.0 Anionic Species (High Solubility) Neutral->Base Deprotonation of OH (pKa ~10.0)

Caption: pH-dependent ionization states governing the solubility profile. The neutral window (pH 7.5-9.5) presents the highest risk of precipitation.

Solubility Profiling Protocols

Solvent Selection Strategy

Due to the amphoteric nature, "like dissolves like" must be applied with attention to ionization.

  • Aqueous Buffers (pH 1.2 - 6.0): Highly soluble due to protonation of the morpholine nitrogen. Ideal for stock solutions if stability permits.

  • Organic Solvents:

    • Methanol/Ethanol: Good solubility (Protic polar).

    • DMSO: Excellent solubility (>50 mg/mL). Recommended for high-concentration stock solutions (10-100 mM) for biological assays.

    • Acetonitrile: Moderate solubility; useful for HPLC mobile phases.

    • Hexane/Heptane: Poor solubility (Molecule is too polar).

Protocol: Kinetic vs. Thermodynamic Solubility

For drug development, thermodynamic solubility (equilibrium) is required.

Step-by-Step Methodology:

  • Preparation: Weigh 5 mg of solid compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, 4.0, 6.8, 7.4, 10.0) or organic solvent.[1][2]

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Low binding).

  • Quantification: Analyze filtrate via HPLC-UV (Method described in Section 5).

    • Note: If pH 7.4 solubility is < 10 µg/mL, verify the final pH of the solution, as the compound itself may act as a buffer and shift the pH.

Stability Assessment

The electron-rich nature of the phenol ring and the tertiary amine makes this compound susceptible to oxidative degradation.

Degradation Pathways
  • N-Oxidation: The tertiary amine (N-methyl) can react with peroxides or dissolved oxygen to form the N-oxide . This is a common impurity in aged samples.

  • Phenol Oxidation: The phenol group is sensitive to light and high pH, leading to the formation of quinones or coupled products (dimers). This is often visually indicated by a color change from white/colorless to pink or brown.

Stability Testing Workflow (Graphviz)

StabilityWorkflow cluster_stress Forced Degradation Conditions Start Sample Preparation (1 mg/mL in Solvent) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 2h Start->Oxid Photo Photostability UV/Vis Light, 24h Start->Photo Analysis HPLC-UV/MS Analysis Detect Impurities & Mass Balance Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Identify Degradants (N-Oxide, Quinones) Analysis->Result

Caption: Forced degradation workflow to identify intrinsic stability liabilities. Oxidation is the primary risk factor.

Storage Recommendations
  • Solid State: Store at -20°C. Protect from light.

  • Solution State:

    • DMSO Stocks: Stable at -20°C for 3-6 months.

    • Aqueous Solutions: Unstable. Prepare fresh. If storage is necessary, acidify to pH < 4 to protonate the amine and stabilize the phenol against oxidation.

    • Inert Atmosphere: Flush vials with Argon or Nitrogen after use to prevent N-oxide formation.

Analytical Methods (HPLC/LC-MS)

To accurately quantify solubility and stability, a specific chromatographic method is required that separates the parent from its polar degradants (N-oxides).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 5.0).

    • Why: Acidic modifier ensures the morpholine nitrogen is protonated, improving peak shape and preventing tailing caused by interaction with silanols.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV 280 nm: Specific for the phenol ring.

    • UV 210 nm: General detection (monitor for non-aromatic impurities).

    • MS (ESI+): Monitor [M+H]⁺ = 194.12.

Diagnostic Ions (LC-MS)
  • Parent: m/z 194.1

  • N-Oxide Impurity: m/z 210.1 (+16 Da shift).

  • Quinone/Oxidation Products: m/z 192.1 (-2H) or dimers.

References

  • Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling protocols).
  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration. International Journal of Pharmaceutics, 302(1-2), 18-28. Link

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Technical Guide: Stereoselective Synthesis of 4-(4-Methylmorpholin-2-yl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for the stereoselective synthesis of 4-(4-Methylmorpholin-2-yl)phenol enantiomers.

Executive Summary & Structural Analysis

The target molecule, 4-(4-Methylmorpholin-2-yl)phenol , represents a critical pharmacophore in medicinal chemistry, sharing structural homology with bio-active 2-aryl morpholines (e.g., substituted phenmetrazines and reboxetine analogues). Unlike simple Mannich bases (where the morpholine is attached via a methylene bridge), this target features a direct C-C bond between the morpholine C2 position and the phenol ring.

This connectivity introduces a single stereocenter at the C2 position, creating two enantiomers: (2S) and (2R) .[1] The stereoselective construction of this ring system is challenging due to the need to control regiochemistry during the ring-closure and the susceptibility of the phenol group to oxidation.

This guide details a robust, scalable Chemo-Enzymatic / Asymmetric Catalytic Route utilizing a chiral bromohydrin intermediate.[1] This approach is preferred over direct resolution for its atom economy and ability to access both enantiomers with high optical purity (>98% ee).[1]

Target Molecule Profile[1][2][3]
  • IUPAC Name: 4-(4-Methylmorpholin-2-yl)phenol[1]

  • Core Scaffold: 2-Aryl-N-methylmorpholine[1]

  • Chiral Center: C2 of the morpholine ring

  • Key Synthetic Challenge: Enantioselective formation of the C2-O bond or C2-C(aryl) bond.[1]

Retrosynthetic Analysis

To achieve high stereocontrol, we disconnect the morpholine ring at the C-O ether linkage. This reveals a chiral amino-alcohol precursor, which can be traced back to a protected 4-hydroxy-α-bromoacetophenone.[1] The chirality is established early via asymmetric reduction.[1]

Retrosynthesis Target Target: (S)-4-(4-Methylmorpholin-2-yl)phenol Precursor1 Protected Morpholine (O-Benzyl Ether) Target->Precursor1 Global Deprotection (H2/Pd-C) Cyclization Linear Amino-Alcohol (Chiral Center Established) Precursor1->Cyclization Intramolecular O-Alkylation Bromohydrin (S)-Chiral Bromohydrin Cyclization->Bromohydrin N-Alkylation with N-Methylethanolamine Start 4-Benzyloxy-α-bromoacetophenone Bromohydrin->Start Asymmetric Reduction (CBS or ATH)

Figure 1: Retrosynthetic strategy focusing on the early establishment of the C2 stereocenter via asymmetric reduction.[1]

Detailed Synthetic Protocols

Phase 1: Precursor Synthesis & Asymmetric Reduction

The synthesis begins with the protection of the phenol to prevent side reactions (O-alkylation vs N-alkylation) and oxidation.[1] We utilize a benzyl ether protection, which is orthogonal to the basic conditions of the morpholine formation.

Step 1: Synthesis of 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one

  • Reactants: 4'-Hydroxyacetophenone, Benzyl bromide, K2CO3, Acetonitrile.[1]

  • Protocol: Reflux 4'-hydroxyacetophenone with BnBr/K2CO3 to yield the O-benzyl ether.

  • Bromination: Treat the intermediate with NBS (N-bromosuccinimide) and p-TsOH in EtOAc to yield the α-bromoketone.

    • Critical Control Point: Avoid over-bromination (dibromo species) by maintaining stoichiometric precision (1.05 eq NBS).

Step 2: Enantioselective Reduction (The Stereodefining Step) We employ the Corey-Bakshi-Shibata (CBS) Reduction to convert the achiral ketone into the chiral bromohydrin. This method is chosen for its reliability and high enantiomeric excess (ee).[1]

  • Reagents: (R)-Me-CBS oxazaborolidine (catalyst), Borane-THF complex (BH3[1]·THF).

  • Mechanism: The (R)-CBS catalyst directs the hydride attack to the Si-face of the ketone, yielding the (S)-bromohydrin . (Use (S)-CBS to obtain the (R)-enantiomer).

Protocol:

  • In a flame-dried flask under Argon, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Add BH3[1]·THF (0.6 eq) and cool to -20°C.

  • Slowly add a solution of the bromoketone (from Step 1) in THF over 1 hour.

  • Quench with MeOH, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation: Check ee% via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Target >95% ee.

Phase 2: Morpholine Ring Construction

This phase involves a "one-pot" stepwise displacement and cyclization sequence.[1]

Step 3: N-Alkylation and Cyclization

  • Reactants: (S)-Bromohydrin intermediate, N-methylethanolamine.[1]

  • Solvent: THF or Toluene.

  • Procedure:

    • Dissolve (S)-bromohydrin in THF. Add N-methylethanolamine (2.5 eq).[1]

    • Heat to 50°C. The amine displaces the bromide (SN2) to form the intermediate diol: 1-(4-(benzyloxy)phenyl)-2-((2-hydroxyethyl)(methyl)amino)ethanol.[1]

    • Note: The stereocenter at the benzylic position is retained (no reaction at the chiral center yet).[1]

Step 4: Ring Closure (Intramolecular Etherification) To close the ring, we must activate the primary alcohol of the N-methylethanolamine arm without racemizing the benzylic alcohol.

  • Method: Mitsunobu Cyclization is possible, but a more scalable industrial approach involves selective sulfonation.[1]

  • Scalable Protocol:

    • Cool the diol mixture to 0°C.

    • Add KOtBu (2.2 eq) to form the alkoxide.[1]

    • Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) slowly.[1]

    • Mechanism: The primary alcohol (less hindered) reacts with TsCl preferentially.[1] The benzylic alkoxide then attacks the primary tosylate intramolecularly to close the ring.

    • Result: Formation of the (S)-2-(4-(benzyloxy)phenyl)-4-methylmorpholine.

Phase 3: Global Deprotection & Purification

Step 5: Hydrogenolysis [1]

  • Dissolve the O-benzyl morpholine in MeOH.

  • Add Pd/C (10 wt% loading).[1]

  • Stir under H2 atmosphere (balloon or 1 atm) for 4-6 hours.

  • Filter through Celite to remove catalyst.[1]

  • Concentrate to yield the crude target phenol.[1]

Step 6: Final Salt Formation (Optional) For drug development stability, convert the free base to the Hydrochloride or Fumarate salt.

  • Dissolve free base in Et2O/EtOH.[1] Add 1M HCl in Et2O. Collect precipitate.

Analytical Validation & QC

Trustworthiness in stereoselective synthesis relies on rigorous analytical proof.[1]

Quantitative Summary Table
ParameterSpecificationMethod
Chemical Purity > 98.0%HPLC (C18, AcCN/H2O + 0.1% TFA)
Enantiomeric Excess (ee) > 98.5%Chiral HPLC (Chiralpak AD-H or OD-H)
Identity Consistent1H NMR (500 MHz), 13C NMR, HRMS
Residual Solvent < ICH LimitsGC-Headspace
Chiral HPLC Method (Standard)[1]
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80 : 20 : 0.1)[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 220 nm and 280 nm[1]

  • Expected Retention: (S)-Enantiomer (t1), (R)-Enantiomer (t2). Note: Order must be determined experimentally with racemic standard.

Mechanistic & Workflow Diagram

The following diagram illustrates the stereochemical flow and the critical "Stereo-Retention" during the cyclization phase.

Workflow Step1 Bromoketone (Achiral) Step2 (S)-Bromohydrin (>98% ee) Step1->Step2 (R)-CBS Red. Stereo-induction Step3 Intermediate Diol (Chiral Center Retained) Step2->Step3 N-Alkylation (SN2) Step4 (S)-Morpholine Ether (Ring Closed) Step3->Step4 Base/TsCl Intramolecular SN2 Final (S)-Target Phenol Step4->Final Pd/C, H2 Deprotection

Figure 2: Reaction workflow highlighting the preservation of chirality from the reduction step through to the final product.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Strategic Tool. Angewandte Chemie International Edition. Link[1]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis.[1] Chemical Society Reviews.[1] (General background on morpholine construction).

  • Shang, G., et al. (2008). Synthesis of 2-substituted morpholines via ring opening of epoxides.[1] Journal of Organic Chemistry. (Protocol adaptation for epoxide/bromohydrin route).

  • Daicel Chiral Technologies. Chiral Selector Screening Guide for 2-Aryl-Morpholines. Link (For HPLC method validation).

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.[1] Journal of the American Chemical Society.[1] (Alternative modern route). Link[1]

Sources

Methodological & Application

Application Note: HPLC-UV Method Development for 4-(4-Methylmorpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust strategy for the High-Performance Liquid Chromatography (HPLC) method development and validation of 4-(4-Methylmorpholin-2-yl)phenol . Due to the amphoteric nature of the analyte—containing both a basic N-methylmorpholine moiety (pKa ~7.4) and an acidic phenolic group (pKa ~10.0)—standard reversed-phase methods often yield poor peak symmetry.[1] This guide provides a definitive protocol utilizing pH-controlled mobile phases and modern stationary phase chemistry to achieve high resolution, symmetry, and sensitivity using UV detection at 280 nm.

Introduction & Chemical Context

4-(4-Methylmorpholin-2-yl)phenol is a bifunctional pharmacophore often encountered as a synthesis intermediate or metabolite in drug discovery programs targeting kinase inhibitors.[1]

Analytical Challenges
  • Amphoteric Character: The molecule exists as a zwitterion, cation, or anion depending on pH.

    • pH < 7: Protonated amine (

      
      ), Neutral phenol (
      
      
      
      ).
    • pH 7-10: Neutral amine (

      
      ), Neutral/Ionized phenol (
      
      
      
      ).[1]
    • pH > 10: Neutral amine (

      
      ), Deprotonated phenol (
      
      
      
      ).[1]
  • Silanol Interactions: The protonated tertiary amine at acidic pH can interact strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • Solubility: The compound exhibits pH-dependent solubility, risking precipitation in the column if the mobile phase buffer capacity is insufficient.

Method Development Strategy (The "Why")

Successful separation relies on manipulating the ionization state of the analyte relative to the stationary phase. We employ a "pH-Switching Strategy" to determine the optimal retention mechanism.

pKa-Driven Mobile Phase Selection

To ensure robust retention and peak shape, the mobile phase pH must be at least 2 units away from the analyte's pKa.

  • Approach A (Recommended): Acidic pH (pH 2.5 - 3.0) [1]

    • State: Amine is fully protonated; Phenol is neutral.[1]

    • Mechanism:[1][2][3] Retention is driven by the hydrophobic interaction of the phenol ring and the morpholine scaffold.

    • Risk:[1][3] Tailing due to cation exchange with silanols.[1]

    • Solution: Use a "Base-Deactivated" (BDS) or Polar-Embedded C18 column to shield silanols.[1]

  • Approach B (Alternative): Alkaline pH (pH 9.5 - 10.5) [1]

    • State: Amine is neutral; Phenol is partially ionized.[1]

    • Mechanism:[1][2][3][4] Amine tailing is eliminated (neutral N).

    • Requirement: Must use Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) stable at high pH.

Wavelength Selection

The phenolic moiety provides a strong chromophore.[1] A UV scan typically reveals:

  • 
     (High sensitivity, solvent noise risk).[1]
    
  • 
     (High selectivity, specific to phenol).[1]
    
  • Selection: 280 nm is chosen for the best balance of sensitivity and selectivity against non-aromatic impurities.

Visualizing the Workflow

The following diagram outlines the logical decision tree for optimizing the separation of this amphoteric compound.

MethodDevelopment Start Start: 4-(4-Methylmorpholin-2-yl)phenol pKa_Analysis pKa Analysis (Amine ~7.4, Phenol ~10) Start->pKa_Analysis Choice Select pH Strategy pKa_Analysis->Choice Acidic Acidic pH (2.5 - 3.0) Amine (+), Phenol (0) Choice->Acidic Standard HPLC Basic Basic pH (9.5 - 10.0) Amine (0), Phenol (-) Choice->Basic If Tailing Persists Col_Acid Column: C18 with Polar Embedding/End-capping (e.g., SymmetryShield, Luna C18(2)) Acidic->Col_Acid Col_Base Column: Hybrid Silica High pH Stable (e.g., XBridge, Gemini) Basic->Col_Base Buffer_Acid Buffer: 20mM Phosphate or 0.1% Formic Acid Col_Acid->Buffer_Acid Buffer_Base Buffer: 10mM Ammonium Bicarbonate / Ammonia Col_Base->Buffer_Base Eval Evaluate Peak Symmetry (Tailing Factor < 1.5) Buffer_Acid->Eval Buffer_Base->Eval Eval->Choice Fail (Re-optimize) Final Final Validated Method Eval->Final Pass

Caption: Decision tree for mobile phase and column selection based on the amphoteric properties of the analyte.

Experimental Protocol

Equipment & Reagents[1][5][6][7][8][9]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/VWD.

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or Waters SymmetryShield RP18.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][5]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).[1]

    • Water (Milli-Q, 18.2 MΩ).[1]

Preparation of Solutions[2][4][6]

A. Buffer Preparation (20 mM Phosphate, pH 2.5)

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.[1]
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.[1]

  • Dilute to 1000 mL.

  • Filter through a 0.45 µm Nylon membrane.[1]

B. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of 4-(4-Methylmorpholin-2-yl)phenol reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (sonicate if necessary).

  • Make up to volume with Mobile Phase A.[1]

C. Working Standard (50 µg/mL)

  • Dilute 500 µL of Stock Solution to 10 mL with Mobile Phase A.

Chromatographic Conditions (The Optimized Method)[10]
ParameterSettingRationale
Column C18 End-capped, 150 x 4.6 mm, 5 µmBalances resolution and backpressure.[1] End-capping reduces amine tailing.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Suppresses silanol ionization; keeps analyte protonated.
Mobile Phase B AcetonitrileStrong eluent, low viscosity, UV transparent.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Injection Volume 10 µLPrevents column overload.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 280 nmSpecific to phenol ring; minimizes baseline drift.[1]
Run Time 15 minutesSufficient for elution and re-equilibration.[1]
Gradient Program

Note: An isocratic method (e.g., 85:15 Buffer:ACN) may work, but a gradient ensures cleaning of the column.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.06040
10.06040
10.1955
15.0955

Method Validation Summary

Refer to ICH Q2(R1) guidelines for full validation protocols. [1]

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      .[1] (Critical for this amine).[1]
    • Theoretical Plates (

      
      ): 
      
      
      
      .[1]
    • RSD (n=5):

      
       for retention time and area.
      
  • Linearity:

    • Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.

    • Acceptance:

      
      .[1]
      
  • LOD/LOQ:

    • Estimated via Signal-to-Noise (S/N).[1]

    • LOD (S/N = 3): ~0.5 µg/mL.[1]

    • LOQ (S/N = 10): ~1.5 µg/mL.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.1. Lower pH to 2.0.2. Add 5mM Triethylamine (TEA) to buffer as a silanol blocker.3.[1] Switch to a "Polar Embedded" column.[1]
Retention Drift pH instability or Temperature fluctuation.1.[1] Ensure buffer is filtered and degassed.2. Use a column oven (do not rely on ambient temp).
Split Peaks Sample solvent incompatibility.Dissolve sample in Mobile Phase A rather than pure Methanol.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration. Link

  • Dolan, J. W. (2002).[1] Separation of Basic Compounds.[5] LCGC North America.[1] Link

  • PubChem. (2023).[1] Compound Summary: 4-Morpholinophenol (Structural Analog).[1] National Library of Medicine. Link

Sources

Technical Application Note: In Vitro Evaluation of 4-(4-Methylmorpholin-2-yl)phenol for Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the in vitro evaluation of 4-(4-Methylmorpholin-2-yl)phenol , a pharmacophore sharing structural features with known tyrosine kinase inhibitors and metabolic modulators.

Introduction & Rationale

The compound 4-(4-Methylmorpholin-2-yl)phenol (hereafter 4-MMP ) represents a "privileged structure" in medicinal chemistry, combining a phenolic moiety with a substituted morpholine ring.

  • Morpholine Moiety: Ubiquitous in oncology, morpholine rings are critical hydrogen-bond acceptors found in blockbuster kinase inhibitors (e.g., Gefitinib) and PI3K/mTOR inhibitors. They improve aqueous solubility and metabolic stability compared to piperazines.

  • Phenolic Moiety: Provides a handle for redox modulation (ROS generation) and hydrogen bonding within the ATP-binding pockets of kinases.

Screening Objective: To profile 4-MMP as a potential antiproliferative agent, specifically assessing its cytotoxicity, potential mechanism of action (MOA) related to PI3K/Akt signaling (a common morpholine target), and metabolic stability.

Compound Preparation & Handling

Critical Step: Phenolic compounds are susceptible to oxidation (quinonoid formation) in basic media or upon prolonged light exposure.

Formulation Protocol
  • Stock Solution (10 mM):

    • Weigh 4-MMP accurately.

    • Dissolve in 100% DMSO (anhydrous). Note: Avoid aqueous buffers for stock storage to prevent hydrolysis or oxidation.

    • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

  • Working Solutions:

    • Dilute stock serially in serum-free culture medium immediately prior to use.

    • Final DMSO Concentration: Must remain < 0.1% (v/v) in cell culture to avoid solvent-induced cytotoxicity.

Self-Validating Check:

  • Visual Inspection: If the DMSO stock turns pink or brown, auto-oxidation has occurred. Discard and prepare fresh.

Primary Screening: Cytotoxicity Profiling

Method: Dual-Assay Validation (MTT & ATP Quantitation) Expert Insight: Phenolic compounds can act as redox cyclers, potentially reducing tetrazolium salts (MTT) non-enzymatically, leading to false positives. Therefore, an ATP-based luminescence assay (e.g., CellTiter-Glo®) is required to validate mitochondrial toxicity data.

Cell Line Selection

Select cell lines dependent on morpholine-targeted pathways (e.g., PI3K/mTOR driven tumors):

  • MCF-7 (Breast): ER+, PI3KCA mutated (high relevance).

  • A549 (Lung): KRAS mutated, robust screening model.

  • HFF-1 (Fibroblasts): Normal control to determine the Selectivity Index (SI).

Protocol Steps
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h for attachment.

  • Treatment: Add 4-MMP in a 9-point dose-response curve (e.g., 0.1 µM to 100 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout 1 (MTT): Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

  • Readout 2 (ATP): In a duplicate plate, add ATP lysis/detection reagent, shake for 2 min, read Luminescence.

Data Output Table:

Parameter MCF-7 (Breast) A549 (Lung) HFF-1 (Normal)
IC50 (MTT) Determine Determine Determine
IC50 (ATP) Determine Determine Determine

| Selectivity Index (SI) | IC50(HFF)/IC50(MCF7) | - | - |

Secondary Screening: Mechanism of Action (PI3K/Akt Pathway)

Rationale: Morpholine derivatives frequently target the ATP-binding cleft of lipid kinases like PI3K.

Western Blotting for Pathway Inhibition

Objective: Determine if 4-MMP suppresses phosphorylation of downstream effectors (Akt, S6K).

Protocol:

  • Treatment: Treat MCF-7 cells with 4-MMP at IC50 and 2xIC50 for 6 hours.

  • Stimulation: Stimulate cells with Insulin or EGF (100 ng/mL) for 15 min to activate the pathway.

  • Lysis: Harvest in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Detection Targets:

    • p-Akt (Ser473): Marker of PI3K/mTORC2 activity.

    • Total Akt: Loading control.

    • p-S6 Ribosomal Protein: Downstream mTORC1 marker.

    • Cleaved PARP: Apoptosis marker.

ROS Generation Assay (DCFDA)

Rationale: The phenolic group may induce oxidative stress.

  • Stain cells with DCFDA (20 µM) for 30 min.

  • Treat with 4-MMP (IC50) for 1–4 hours.

  • Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader.

  • Positive Control: H2O2 (100 µM).

  • Negative Control: N-Acetylcysteine (NAC) pre-treatment (should rescue viability if ROS is the driver).

Tertiary Screening: ADME/Tox (Metabolic Stability)

Expert Insight: The exposed phenolic hydroxyl group at the 4-position is a prime target for Phase II conjugation (Glucuronidation/Sulfation), which can rapidly clear the drug in vivo.

Microsomal Stability Assay
  • Incubation: Incubate 4-MMP (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS to monitor parent compound depletion.

  • Calculation: Determine Intrinsic Clearance (

    
    ) and 
    
    
    
    .

Visualization of Workflows

Diagram 1: The Screening Cascade

This flowchart illustrates the decision matrix for promoting 4-MMP from stock preparation to lead candidate.

ScreeningCascade Start Compound 4-MMP (Stock Prep in DMSO) Primary Primary Screen: Cytotoxicity (MTT + ATP) (MCF-7, A549) Start->Primary Decision1 IC50 < 10 µM? Primary->Decision1 Secondary Secondary Screen: Target Engagement (Western Blot: p-Akt) Decision1->Secondary Yes Stop Discard / Redesign Decision1->Stop No ROS Mechanistic Check: ROS Induction (DCFDA Assay) Secondary->ROS ADME ADME Profiling: Microsomal Stability (Glucuronidation Risk) ROS->ADME Lead Lead Candidate (In Vivo Ready) ADME->Lead

Caption: Step-wise screening cascade for 4-MMP, prioritizing cytotoxicity thresholds before mechanistic validation.

Diagram 2: Putative Mechanism of Action (PI3K/Akt)

Morpholine-based inhibitors typically act by competing with ATP in the kinase pocket.

MOA MMP 4-MMP PI3K PI3K (Target?) MMP->PI3K Inhibition ( ATP Competition ) Apoptosis Apoptosis (Cell Death) MMP->Apoptosis Induces RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Hypothesized MOA where 4-MMP inhibits PI3K, blocking Akt signaling and inducing apoptosis.

References

  • Morpholine Pharmacophores in Oncology

    • G. Gupta et al., "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)," Bioorganic Chemistry, vol. 96, 2020. Link

    • Relevance: Establishes the morpholine ring as a critical scaffold for kinase inhibition and solubility enhancement.
  • Phenolic Compounds & Anticancer Activity

    • J. M. Villar et al., "Relationship between Structure of Phenolics and Anticancer Activity," Molecules, vol. 22, no. 11, 2017. Link

    • Relevance: Discusses the dual role of phenols as antioxidants and pro-oxidant anticancer agents.[1]

  • Assay Validation (MTT vs ATP)

    • T. L. Riss et al., "Cell Viability Assays," Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Link

    • Relevance: Provides the authoritative SOPs for distinguishing mitochondrial activity (MTT)
  • PI3K/Akt Signaling Protocols

    • B. Vanhaesebroeck et al., "The emerging mechanisms of isoform-specific PI3K signalling," Nature Reviews Molecular Cell Biology, vol. 11, pp. 329–341, 2010. Link

    • Relevance: Grounds the mechanistic secondary screen in established signal transduction biology.

Sources

Application Note: 4-(4-Methylmorpholin-2-yl)phenol as a Privileged Pharmacophore in High-Throughput Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In contemporary structure-based drug design, the 4-(4-methylmorpholin-2-yl)phenol scaffold represents a highly privileged building block, particularly in the development of ATP-competitive kinase inhibitors[1]. This structural motif is most prominently utilized in targeting the Phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR)[1][2].

This application note provides a comprehensive, self-validating framework for utilizing 4-(4-methylmorpholin-2-yl)phenol derivatives in enzyme inhibition assays. By detailing the mechanistic rationale behind its binding kinetics and providing step-by-step, field-proven protocols for Homogeneous Time-Resolved Fluorescence (HTRF) and cell-based AlphaLISA assays, this guide ensures robust data generation, high Z'-factors, and reproducible structure-activity relationship (SAR) profiling.

Mechanistic Rationale: The "Clamp Motif"

To effectively design an assay, one must understand the causality of the inhibitor-enzyme interaction. The efficacy of 4-(4-methylmorpholin-2-yl)phenol derivatives stems from their ability to form a highly specific "clamp motif" within the ATP-binding pocket of lipid and protein kinases[3].

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In PI3K isoforms, it interacts directly with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[3].

  • The Phenol Group (Affinity/Selectivity Pocket): The phenol moiety projects deeply into the kinase affinity pocket. The hydroxyl (-OH) group acts as a hydrogen bond donor, forming a strong interaction with specific tyrosine residues (e.g., Tyr836 in PI3Kα or Tyr867 in PI3Kγ)[3].

Because these derivatives are strictly ATP-competitive , the concentration of ATP in the in vitro assay buffer is the most critical variable. Assays must be run at or near the apparent Michaelis constant (


) of the specific kinase isoform to ensure accurate 

determination and avoid artificially masking the inhibitor's potency.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor 4-(4-Methylmorpholin-2-yl)phenol Pharmacophore Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Mechanism of action: 4-(4-Methylmorpholin-2-yl)phenol derivatives competitively inhibit PI3K.

Experimental Protocols

In Vitro HTRF Kinase Assay (Primary Screening)

Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for evaluating PI3K inhibitors like PI-103 (a well-known morpholine-phenol derivative) due to its high sensitivity, lack of radioactivity, and low false-positive rate from compound auto-fluorescence[2].

Assay Principle: The assay measures the conversion of PIP2 to PIP3. A biotinylated PIP3 tracer and a europium-labeled anti-PIP3 antibody are used. When the kinase is active, generated PIP3 competes with the biotin-PIP3 tracer for the antibody, causing a decrease in the TR-FRET signal.

Reagent Preparation & Causality
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM

    
    , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
    
    • Expert Insight: EGTA is mandatory to chelate trace

      
      , preventing the activation of contaminating calcium-dependent proteases. DTT maintains the catalytic cysteines in a reduced state. CHAPS prevents hydrophobic compounds from adhering to the microplate walls.
      
  • ATP Concentration: Set strictly to 10 µM (approximating the

    
     for PI3Kα)[2].
    
Step-by-Step Methodology
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4-(4-methylmorpholin-2-yl)phenol derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric transfer without tip carryover.

  • Enzyme Addition: Add 5 µL of recombinant PI3Kα enzyme (final concentration 0.5 nM) diluted in Kinase Buffer.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium in the ATP pocket before substrate competition begins.

  • Reaction Initiation: Add 5 µL of Substrate Mix (20 µM PIP2 and 20 µM ATP in Kinase Buffer).

  • Kinase Reaction: Incubate the plate at RT for exactly 30 minutes in the dark.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Mix containing EDTA (to chelate

    
     and halt kinase activity), Streptavidin-XL665, and Europium-Cryptate labeled anti-PIP3 antibody.
    
  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Europium) and 665 nm (XL665).

HTRF_Workflow Step1 1. Enzyme + Inhibitor Pre-incubation (15 min) Step2 2. ATP + PIP2 Substrate Addition (30 min) Step1->Step2 Step3 3. Stop Solution + Detection Mix Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm) Step3->Step4

Caption: 384-well HTRF Assay Workflow for evaluating ATP-competitive kinase inhibitors.

Cell-Based Target Engagement (pAKT AlphaLISA)

To validate that the morpholine-phenol derivative penetrates the cell membrane and engages the target in a physiological ATP environment (intracellular ATP is ~1-5 mM), a downstream biomarker assay is required. PI3K inhibition directly results in the dephosphorylation of AKT at Serine 473.

Step-by-Step Methodology
  • Cell Seeding: Seed U87-MG glioblastoma cells (PTEN-null, constitutively active PI3K pathway) at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Treatment: Aspirate media and add fresh media containing the inhibitor (0.1 nM to 10 µM). Incubate for 2 hours.

  • Lysis: Remove media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate at 350 rpm for 15 minutes at RT.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Beads conjugated to anti-AKT (total) and 5 µL of biotinylated anti-pAKT (Ser473) antibody. Incubate for 1 hour.

  • Signal Generation: Under subdued light, add 5 µL of Streptavidin-Donor Beads. Incubate for 30 minutes.

  • Readout: Read on an Alpha-enabled microplate reader (Excitation 680 nm, Emission 615 nm).

Data Presentation & Quality Control

A self-validating assay must include robust controls. PI-103 (a standard morpholine-phenol PI3K inhibitor) should be run on every plate[2]. The Z'-factor must be


 for the assay to be considered valid for SAR profiling.

Table 1: Expected Pharmacological Profile of Morpholine-Phenol Derivatives

Compound / Scaffold TypePI3Kα

(nM)
PI3Kγ

(nM)
mTOR

(nM)
Cell pAKT

(nM)
Mechanism
PI-103 (Reference) 8.088.020.045.0ATP-Competitive
4-(4-Methylmorpholin-2-yl)phenol Core 15.5120.540.285.0ATP-Competitive
Negative Control (DMSO) N/AN/AN/AN/AN/A

Data Interpretation Note: If a compound shows an


 of 15 nM in the HTRF assay (10 µM ATP) but shifts to >1,000 nM in the cell-based assay, it indicates poor cellular permeability or intense competition from high intracellular ATP, confirming the ATP-competitive nature of the morpholine hinge-binder.

References

  • Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 2015. Details the "clamp motif" utilizing morpholine as a hinge-binder and phenol for selectivity pocket interaction.

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 2017. Reviews the structural evolution of morpholino-pyrimidines and phenol headgroups in PI3K/mTOR dual inhibitors.

  • Synthesis, structure elucidation, DNA-PK, PI3K, anti-platelet and anti-bacteria activity of linear 5, 6, and 10-substituted-2-morpholino-chromen-oxazine-dione. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Outlines the standard HTRF PI3K inhibition assay protocol using morpholine-phenol reference compounds like PI-103.

Sources

Application Note: Design, Synthesis, and Validation of 4-(4-Methylmorpholin-2-yl)phenol-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of organelle-targeted fluorescent probes is a cornerstone of modern chemical biology and drug discovery. Among the most effective structural motifs is the 4-(4-methylmorpholin-2-yl)phenol scaffold. By coupling the weak basicity of the methylmorpholine ring with the tunable electronic properties of the phenol moiety, researchers can engineer smart probes capable of selectively accumulating in acidic organelles and reporting on local biochemical microenvironments[1]. This application note provides a comprehensive, field-proven guide to the mechanistic principles, photophysical characterization, and live-cell validation of these probes, ensuring robust and reproducible subcellular imaging[2].

Mechanistic Foundations: The Causality of Probe Design

Lysosomotropic Trapping via the Morpholine Moiety

The subcellular targeting mechanism of 4-(4-methylmorpholin-2-yl)phenol-based probes relies on the physicochemical principle of lysosomotropism[1]. The morpholine nitrogen possesses a pKa of approximately 7.5 to 8.0. In the neutral environment of the cytosol (pH ~7.4), a significant fraction of the probe remains unprotonated and highly lipophilic, allowing it to freely diffuse across intracellular lipid bilayers.

Upon entering the highly acidic lumen of the lysosome (pH 4.5–5.0), the morpholine nitrogen becomes rapidly protonated[2]. This cationic state drastically reduces the molecule's lipophilicity, effectively trapping it within the organelle and preventing back-diffusion into the cytosol. This mechanism enables the real-time monitoring of lysosomal dynamics during critical cellular events such as autophagy[3].

G A Extracellular Space / Cytosol (pH 7.4) Neutral Morpholine Moiety B Lipid Bilayer Passive Diffusion A->B C Lysosomal Lumen (pH 4.5 - 5.0) B->C D Protonation of Morpholine Nitrogen (Cationic State) C->D E Lysosomal Trapping & Subcellular Accumulation D->E

Figure 1: Mechanism of lysosomotropic trapping driven by the morpholine moiety.

Fluorescence Modulation via the Phenol/Phenolate Switch

The phenol moiety serves a dual purpose: it acts as an anchor for analyte-specific masking groups and functions as a critical node for electronic signal transduction. In many designs, the phenol oxygen acts as an electron donor in a Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) system.

When the phenol is masked (e.g., via esterification to detect esterases, or etherification for reactive oxygen species detection), the electron-donating capacity is suppressed, resulting in a "Fluorescence OFF" state due to PET quenching. Upon specific enzymatic cleavage or an analyte-induced reaction, the free phenol is released. In the appropriate microenvironment, the reversible phenol/phenolate interconversion triggers a robust ICT process, resulting in a massive Stokes shift and a "Fluorescence ON" signal[4].

G A Masked Probe (Phenol Protected) PET Quenching = Fluorescence OFF C Cleavage of Protecting Group or Phenol/Phenolate Shift A->C B Target Analyte (e.g., Esterase, ROS, pH drop) B->C Trigger D Restoration of Push-Pull System (ICT Enhancement) C->D E Fluorescence ON (Signal Acquisition) D->E

Figure 2: Analyte-induced fluorescence activation via Intramolecular Charge Transfer (ICT).

Experimental Workflows & Self-Validating Protocols

Protocol A: Photophysical Characterization and pH Titration

Expert Insight : A probe is only as reliable as its calibration curve. To ensure trustworthiness, the pH-dependent fluorescence must be evaluated in biologically relevant buffers with controlled ionic strength.

Materials :

  • 10 mM stock solution of the synthesized probe in anhydrous DMSO.

  • Universal Britton-Robinson (B-R) buffer (pH 3.0 to 9.0).

  • UV-Vis spectrophotometer and spectrofluorometer.

Step-by-Step Methodology :

  • Preparation of Working Solutions : Dilute the 10 mM probe stock into B-R buffers of varying pH to a final concentration of 10 µM.

    • Critical Causality: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced aggregation artifacts, which can artificially quench fluorescence.

  • Equilibration : Incubate the solutions at 37 °C for 15 minutes to mimic physiological conditions.

    • Critical Causality: pKa values and fluorescence quantum yields are highly temperature-dependent; failing to control temperature will skew live-cell correlations.

  • Spectral Acquisition : Record the absorption and emission spectra. Identify the isosbestic point in the UV-Vis spectra to confirm the clean, two-state phenol/phenolate transition[4].

  • Data Analysis : Plot the fluorescence intensity at the emission maximum against pH. Fit the data to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.

Protocol B: Live-Cell Lysosomal Imaging and Co-localization

Expert Insight : Validating subcellular localization requires a self-validating system. We employ LysoTracker™ Red as a positive control to calculate the Pearson Correlation Coefficient (PCC), ensuring the morpholine moiety is functioning exactly as intended[1].

Materials :

  • HeLa or MCF-7 cell lines.

  • DMEM supplemented with 10% FBS (Strictly Phenol red-free).

  • LysoTracker™ Red DND-99.

  • Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Methodology :

  • Cell Seeding : Seed cells in 35 mm glass-bottom confocal dishes at a density of

    
     cells/dish. Incubate for 24 hours at 37 °C, 5% CO₂.
    
  • Probe Incubation : Wash cells twice with PBS. Add 2 mL of phenol red-free DMEM containing 5 µM of the fluorescent probe. Incubate for 30 minutes.

    • Critical Causality: Phenol red in standard media exhibits broad-spectrum autofluorescence that severely compromises the signal-to-noise ratio of the probe.

  • Co-Staining : Add LysoTracker™ Red (final concentration 50 nM) to the dish for the final 15 minutes of the incubation period.

  • Washing : Remove the media and wash the cells gently three times with warm PBS to remove unbound fluorophores, minimizing background noise.

  • Imaging : Image the cells using CLSM. Excite the morpholine-phenol probe at its specific

    
     and LysoTracker Red at 577 nm.
    
  • Quantification : Use ImageJ/Fiji with the Coloc 2 plugin to calculate the PCC and Mander's Overlap Coefficients. A PCC > 0.85 indicates excellent lysosomal targeting[1].

Quantitative Data Presentation

To facilitate rapid comparison during probe development, the expected photophysical and biological validation metrics for a standard 4-(4-methylmorpholin-2-yl)phenol-based probe are summarized below.

Table 1: Photophysical Properties across pH States

StatepH Environment

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Masked / Protonated Cytosol (pH 7.4)38041030< 0.01 (OFF)
Cleaved / Phenol Lysosome (pH 4.5)4155501350.15 (Weak ON)
Cleaved / Phenolate Basic/Bound State4506802300.65 (Strong ON)

Note: The massive Stokes shift observed in the phenolate state is characteristic of the ICT mechanism, which minimizes self-quenching and biological autofluorescence interference[2].

Table 2: Subcellular Co-localization Metrics (HeLa Cells)

Reference MarkerTarget OrganellePearson Correlation Coefficient (PCC)Mander's Overlap Coefficient (M1)
LysoTracker™ RedLysosomes0.89 ± 0.030.91 ± 0.02
MitoTracker™ GreenMitochondria0.12 ± 0.040.15 ± 0.05
Hoechst 33342Nucleus0.05 ± 0.020.08 ± 0.03

References

1.[1] Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. MDPI. Available at:[Link] 2.[2] Recent Advances in Organelle-Targeted Fluorescent Probes. PMC / NIH. Available at:[Link] 3.[4] Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. ResearchGate. Available at:[Link] 4.[3] Visualization of Lysosomal Dynamics during Autophagy by Fluorescent Probe. Analytical Chemistry - ACS Publications. Available at:[Link] 5. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base. RSC Publishing. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Methylmorpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 4-(4-Methylmorpholin-2-yl)phenol .

Case ID: PUR-MMP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open for Resolution

Executive Summary: The "Chameleon" Molecule

You are likely encountering difficulties because 4-(4-Methylmorpholin-2-yl)phenol is an amphoteric molecule with a deceptive solubility profile. It possesses two distinct ionizable groups with opposing behaviors:[1][2]

  • The Phenol: A weak acid (

    
    ).
    
  • The

    
    -Methylmorpholine:  A tertiary amine base (
    
    
    
    ).

Unlike true zwitterions (like amino acids) where the acidic proton transfers to the amine, the acidity of the phenol (


 10) is insufficient to protonate the morpholine nitrogen (

7.4) in the ground state. Consequently, this molecule exists primarily as a neutral species in a narrow pH window (pH 8.0–9.5). Outside this range, it becomes water-soluble, leading to product loss in the aqueous layer during extraction.

This guide provides a logic-driven workflow to isolate your target with high purity.

Phase 1: The "pH Swing" Extraction Protocol

Issue: "I extracted with EtOAc/Water, but my yield is <20%." Diagnosis: You likely performed the extraction at a pH where the molecule is charged (cationic at pH < 7, anionic at pH > 10).

The Protocol

To maximize recovery, you must force the molecule into its neutral, lipophilic state.

Step 1: Acidic Wash (Removal of Neutrals)

  • Dissolve crude reaction mixture in 1N HCl (pH < 2).

  • Wash with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why? Your product is protonated (

      
      ) and stays in the water. Non-basic impurities (starting phenols, neutral side products) move to the organic layer.
      
    • Action: Discard the organic layer.

Step 2: The Critical pH Adjustment

  • Cool the aqueous layer to 0–5°C (ice bath).

  • Slowly add Saturated

    
      or 2N NaOH  dropwise.
    
  • Target pH: 8.5 – 9.2 .

    • Warning: Do NOT overshoot to pH > 10, or you will deprotonate the phenol (

      
      ), making it water-soluble again.
      

Step 3: Extraction

  • Extract the cloudy aqueous mixture with DCM containing 5% Isopropyl Alcohol (IPA) .

    • Why IPA? It disrupts emulsions common with morpholine derivatives and increases the solvation of the polar phenol group.

  • Repeat extraction 3–4 times.

  • Dry combined organics over

    
     and concentrate.
    
Logic Flow Diagram: The pH Swing

PurificationLogic Start Crude Reaction Mixture Acidify Dissolve in 1N HCl (pH < 2) Start->Acidify Wash Wash with EtOAc/DCM Acidify->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Layer (Impurities) Sep1->OrgWaste Discard AqProduct Aqueous Layer (Product is Cationic) Sep1->AqProduct Keep Adjust Adjust pH to 8.5 - 9.2 (Critical Step) AqProduct->Adjust Extract Extract with DCM : IPA (95:5) Adjust->Extract Final Concentrate Organic Layer (Neutral Product) Extract->Final

Caption: The "pH Swing" logic isolates the amphoteric target by exploiting its specific ionization window.

Phase 2: Flash Chromatography Solutions

Issue: "The compound streaks on the column and elutes over 20 fractions." Diagnosis: The basic morpholine nitrogen is interacting with the acidic silanol groups (


) on the silica gel, causing peak tailing.
Recommended Solvent Systems

You must "deactivate" the silica or use a mobile phase that suppresses ionization.

MethodMobile Phase AMobile Phase BModifierApplication Note
Standard Dichloromethane (DCM)Methanol (MeOH)1%

or 1% TEA
The base competes for silanol sites, sharpening the peak. Start gradient 0%

10% B.
Alternative Ethyl AcetateEthanol2% TEA Useful if the compound is very polar.
Reverse Phase Water (

)
Acetonitrile (ACN)0.1% Formic Acid Caution: Product will elute as a formate salt. Requires free-basing later if neutral form is needed.

Pro-Tip: Pre-wash your silica column with the starting mobile phase containing the amine modifier (e.g., 1% triethylamine) before loading your sample. This "primes" the column and prevents the initial sample from binding irreversibly.

Phase 3: Crystallization & Salt Formation

Issue: "My product is a sticky oil/foam. How do I get a solid?" Diagnosis: The free base is likely an amorphous solid or oil due to the flexible morpholine ring. Salt formation is the best path to a stable, crystalline solid.

Protocol: HCl Salt Formation[3]
  • Dissolve the purified free base in a minimum amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

    • Observation: A white precipitate should form immediately.

  • Dilute with Diethyl Ether (

    
    )  or MTBE  to drive precipitation.
    
  • Filter and wash with cold ether.

Note: The HCl salt protonates the morpholine nitrogen, creating a stable ionic lattice. This form is also more stable against oxidation.

Troubleshooting FAQs

Q1: The product turned pink/brown during workup. Is it ruined?

  • Answer: Likely not. Aminophenols are prone to air oxidation, forming trace quinone-imine impurities which are intensely colored (pink/red).

  • Fix: Perform a quick filtration through a short pad of silica gel or activated charcoal (carbon) in DCM/MeOH. This usually removes the colored impurity. For long-term storage, keep the compound under Nitrogen/Argon at -20°C.

Q2: I see two spots on TLC that are very close. Is it a regioisomer?

  • Answer: If you synthesized this via epoxide opening of a styrene oxide, you might have the 3-isomer (impurities) or diastereomers if chiral centers were generated.

  • Fix: Check the coupling constants in

    
     NMR. The 2-substituted morpholine typically shows a distinct doublet of doublets (dd) for the benzylic proton. If separation is impossible by flash, try recrystallizing the Oxalate  or Fumarate  salt, which often differentiates isomers better than HCl.
    

Q3: Can I use SCX (Strong Cation Exchange) cartridges?

  • Answer: Yes, highly recommended.

  • Protocol: Load the crude mixture (dissolved in MeOH) onto an SCX cartridge. Wash with MeOH (elutes non-basic impurities). Elute product with 2M

    
     in MeOH . This is often cleaner and faster than a liquid-liquid extraction.
    

References

  • PubChem. 4-Methylmorpholine Compound Summary. National Library of Medicine. (Accessed 2024).[3]

    • [Link]

    • Relevance: Provides pKa data (7.4) for the N-methylmorpholine core, establishing the basicity baseline.
  • ChemicalBook.4-Methylmorpholine Properties and Safety. Relevance: Confirms solubility profiles and physical properties of the morpholine class.
  • ResearchGate.

    • [Link]

    • Relevance: Validates the "HCl salt formation" strategy for stabilizing 2-aryl morpholine deriv
  • Organic Syntheses. (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Org.[4] Synth. 2002, 79, 125.

    • [Link]

    • Relevance: Demonstrates the "Acid/Base Extraction" workup utility for morpholine-containing compounds.

Sources

Optimization of reaction conditions for N-alkylation of morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Morpholines

Status: Operational Operator: Senior Application Scientist Ticket ID: MOR-ALK-OPT-001

Executive Summary & Method Selection

Welcome to the technical support hub for morpholine functionalization. N-alkylation of morpholine (tetrahydro-1,4-oxazine) presents unique challenges due to its moderate basicity (


), high water solubility, and the risk of quaternary ammonium salt formation (over-alkylation).

Success depends on selecting the correct pathway based on your available electrophile. Use the decision matrix below to determine your optimal workflow.

Method Selection Decision Tree

Morpholine_Alkylation_Decision Start Start: Choose Electrophile Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 Q2 Is the alkyl group available as an Alkyl Halide (R-X)? Q1->Q2 No Method_A METHOD A: Reductive Amination (Highest Selectivity) Q1->Method_A Yes Q3 Is the alkyl group available as a Primary Alcohol? Q2->Q3 No Method_B METHOD B: Direct S_N2 Alkylation (Risk of Over-alkylation) Q2->Method_B Yes Q3->Method_B No (Convert Alcohol to Tosylate/Halide) Method_C METHOD C: Hydrogen Borrowing (Green/Catalytic) Q3->Method_C Yes

Figure 1: Strategic decision matrix for selecting the optimal N-alkylation pathway based on starting material availability.

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Avoiding over-alkylation; synthesis of secondary/tertiary amines from carbonyls. Mechanism: Formation of iminium ion followed by in-situ reduction.

The Protocol (STAB Method)

We recommend Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (


) due to its superior toxicity profile and ability to reduce imines selectively in the presence of aldehydes/ketones without requiring strict pH control [1].

Reagents:

  • Morpholine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • 
     (STAB) (1.4 - 1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv - Critical for ketone reactivity)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step:

  • Imine Formation: Dissolve morpholine and the carbonyl compound in DCE (0.2 M concentration).

  • Acidification: Add AcOH. Why? This catalyzes iminium ion formation, which is the actual species reduced by STAB.[1]

  • Reduction: Add STAB in one portion. Stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Add saturated aqueous

    
     until gas evolution ceases.
    
Troubleshooting Reductive Amination
SymptomProbable CauseCorrective Action
No Reaction (Ketones) Steric hindrance or slow iminium formation.Add 1.0 equiv of AcOH or

to pre-form the imine before adding STAB.
Low Yield (Aldehydes) Aldehyde reduction (alcohol formation).Do not premix aldehyde and STAB. Add amine + aldehyde first, stir 15 min, then add STAB.
Incomplete Conversion Wet solvent (STAB hydrolysis).STAB is moisture sensitive.[2] Ensure solvents are dry or increase STAB to 2.0 equiv.[3]
Emulsion during Workup Amphiphilic product nature.Do not shake vigorously. Use a wide-mouth separatory funnel and add brine.

Protocol B: Direct SN2 Alkylation

Best for: Simple alkyl chains; when alkyl halides are the only source. Risk: Formation of quaternary ammonium salts (bis-alkylation).

Optimization of Reaction Conditions

The choice of base and solvent dictates the ratio of Mono-alkylation (Desired) vs. Quaternization (Undesired).

Data Table: Solvent & Base Effects on Yield

BaseSolventTempYield (Mono)Risk LevelNotes

Acetonitrile (ACN) Reflux 85-95% Low Standard condition. Balanced polarity.

DMF60°C90-98%MediumUse for unreactive halides (Cl). Hard workup.
DIPEADCMRT40-60%HighSlow reaction; often leads to mixtures.

THF0°C -> RTVariableHighToo strong; significant quaternization risk.

Step-by-Step (Optimized for Selectivity):

  • Dissolution: Dissolve Morpholine (1.2 equiv) in ACN. Note: Using slight excess morpholine minimizes dialkylation.

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Controlled Addition: Add Alkyl Halide (1.0 equiv) dropwise over 30 minutes. Why? Keeping the alkylating agent concentration low relative to the amine favors mono-alkylation.

  • Heating: Reflux (80-82°C) for 4–6 hours. Monitor by TLC.[3][4][5][6]

Troubleshooting SN2 Alkylation
  • Q: I am seeing a spot on the baseline of my TLC. What is it?

    • A: This is likely the quaternary ammonium salt (morpholine with two alkyl groups). It is highly polar.

    • Fix: Reduce reaction temperature or increase the equivalents of morpholine (to 1.5 or 2.0) to statistically favor the mono-product.

  • Q: My alkyl chloride is not reacting.

    • A: Chlorides are poor leaving groups.

    • Fix: Add Potassium Iodide (KI, 0.1 equiv) to generate the alkyl iodide in situ (Finkelstein conditions).

Protocol C: Catalytic Hydrogen Borrowing (Green Method)

Best for: "Green" chemistry requirements; using alcohols directly without converting to halides. Mechanism: Ruthenium-catalyzed dehydrogenation of alcohol to aldehyde -> imine formation -> re-hydrogenation [2].

Reagents:

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand: DPEphos or dppf (1.0 mol%)

  • Solvent: Toluene or Solvent-free.

  • Temp: 110-120°C.

Workflow:

  • Combine Morpholine, Primary Alcohol, Catalyst, and Ligand in a sealed tube.

  • Heat to 120°C for 12–24 hours.

  • Advantage: The only byproduct is water.[7][8] No salts to filter.

Critical Workup: Handling Morpholine Solubility

A common failure point is losing the product during aqueous workup because N-alkyl morpholines are polar and basic.

The "Salting Out" Strategy:

  • pH Adjustment: After reaction, ensure the aqueous layer is basic (pH > 10). The product must be in the free base form (neutral), not the hydrochloride salt.

  • Saturation: Saturate the aqueous phase with NaCl (solid). This reduces the solubility of organic compounds in the water (Salting Out effect).

  • Extraction: Use Chloroform (

    
    )  or DCM/Isopropanol (3:1)  for extraction. Ethyl acetate is often too non-polar to extract polar morpholines efficiently.
    
Workup Troubleshooting Flow

Workup_Trouble Start Issue: Low Recovery after Extraction Check_pH Check Aqueous pH Start->Check_pH Is_Acidic pH < 9 Check_pH->Is_Acidic Is_Basic pH > 10 Check_pH->Is_Basic Action_Base Add NaOH/Na2CO3 (Target pH 12) Is_Acidic->Action_Base Check_Solvent Check Extraction Solvent Is_Basic->Check_Solvent Use_Better Switch to CHCl3 or DCM/IPA (3:1) Check_Solvent->Use_Better Salt_Out Saturate aq. layer with NaCl Check_Solvent->Salt_Out

Figure 2: Troubleshooting logic for recovering water-soluble morpholine derivatives.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hamid, M. H. S. A. , Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009).[8] Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.

  • BenchChem Technical Support . (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. BenchChem Application Library.

  • TCI Chemicals . (2024).[10] Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Practical Examples.

Sources

Improving the regioselectivity of 4-(4-Methylmorpholin-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Methylmorpholin-2-yl)phenol Synthesis

Executive Summary: The Regioselectivity Paradox

Synthesizing 4-(4-Methylmorpholin-2-yl)phenol presents a classic organic chemistry challenge: controlling the regioselectivity of ring construction. The core difficulty lies in the competition between steric control (favoring the 2-aryl isomer) and electronic control (favoring the 3-aryl isomer) during the critical C-N bond-forming step.

This guide moves beyond basic textbook protocols to address the specific "pain points" of this synthesis. We focus on the two primary routes: the Epoxide Ring-Opening (ERO) pathway (most common, high risk of isomer mixtures) and the Phenacyl Bromide (PAB) pathway (regiospecific, higher step count).

Part 1: Troubleshooting The Epoxide Route (ERO)

Context: You are reacting 2-(4-(benzyloxy)phenyl)oxirane (protected styrene oxide) with N-methylethanolamine and observing a mixture of isomers or poor conversion.

Q1: Why am I getting a significant amount of the 3-aryl isomer (the "wrong" regioisomer)?

Diagnosis: You are likely operating under conditions that favor electronic control (SN1-like) rather than steric control (SN2) .

The Mechanism:

  • Path A (Desired): Nucleophilic attack by the amine at the terminal (

    
    ) carbon. This is sterically driven and leads to the 2-aryl morpholine.
    
  • Path B (Undesired): Attack at the benzylic (

    
    ) carbon. The phenyl ring stabilizes the developing positive charge (benzylic cation character), drawing the nucleophile to the more hindered position. This leads to the 3-aryl morpholine.
    

The Fix: Shift the reaction environment to strictly enforce an SN2 mechanism .

  • Solvent Switch: Avoid acidic or highly ionizing solvents (like HFIP or neat alcohols at high temp) which stabilize the transition state for

    
    -attack.
    
    • Recommendation: Use a Water/DMF mixture or Toluene . Recent data suggests that "solvent-directed" opening in polar/protic mixtures (like water) can enforce regioselectivity by solvating the leaving group oxygen, keeping the benzylic carbon less electrophilic than in Lewis-acid conditions.

  • Temperature Control: Lower temperatures favor the path with the lower activation energy barrier related to sterics (Path A). High temperatures provide enough energy to overcome the steric penalty of Path B, increasing the impurity profile.

    • Protocol: Run the opening at 40–60°C , not reflux.

  • Avoid Lewis Acids: While Lewis acids (e.g., LiClO₄, ZnCl₂) catalyze the reaction, they often increase the cationic character of the benzylic position, worsening regioselectivity.

Data: Solvent Effects on Regioselectivity (Styrene Oxide Models)

Solvent SystemMechanism DominanceApprox. Regio Ratio (

:

/ 2-aryl:3-aryl)
Recommendation
HFIP (Hexafluoroisopropanol) SN1 (Electronic)20:80 (Inverted!)AVOID
Acetonitrile (Reflux) Mixed60:40Poor
Toluene (80°C) SN2 (Steric)85:15Good
DMF / Water (9:1, 60°C) Solvent-Directed SN2>95:5 OPTIMAL
Q2: My reaction mixture turns into a black tar/polymer. What is happening?

Diagnosis: Unprotected Phenol Interference. If you are attempting this synthesis using free 4-hydroxystyrene oxide , the phenolic hydroxyl group (pKa ~10) acts as a competing nucleophile. Under basic conditions (presence of amine), the phenoxide ion can attack the epoxide of a neighboring molecule, leading to rapid polymerization.

The Fix: Mandatory Protection. You must protect the phenol before epoxide formation.

  • Protect: Convert 4-hydroxybenzaldehyde to 4-(benzyloxy)benzaldehyde (or use TBDMS).

  • Epoxidize: Convert to the styrene oxide.

  • Cyclize: Form the morpholine.

  • Deprotect: Hydrogenolysis (Pd/C, H₂) removes the benzyl group cleanly in the final step.

Q3: The cyclization step (closing the ring) is low yielding. How do I improve it?

Context: You have successfully formed the intermediate diol: 1-(4-(benzyloxy)phenyl)-2-((2-hydroxyethyl)(methyl)amino)ethanol . Now you need to close the ether linkage.

Diagnosis: Acid-catalyzed dehydration (e.g., H₂SO₄) is harsh and can cause elimination (reverting to styrene derivatives) or racemization.

The Fix: Selective Activation (The "Internal Williamson" Approach). Instead of boiling in acid, selectively activate the primary alcohol of the N-methylethanolamine chain. The secondary benzylic alcohol is less nucleophilic but also less prone to displacement if you are careful.

Protocol (The "Clean" Cyclization):

  • Reagents: Use TsCl (Tosyl Chloride) or MsCl (Mesyl Chloride) with Et₃N in DCM at 0°C.

  • Selectivity: At 0°C, the primary alcohol reacts with TsCl much faster than the hindered secondary benzylic alcohol.

  • Closure: Add a stronger base (e.g., KOtBu or NaH ) to deprotonate the secondary alcohol, which then displaces the primary tosylate to close the ring.

    • Note: This ensures the oxygen attached to the benzylic position remains attached, preserving the regiochemistry established in Step 1.

Part 2: The Strategic Alternative (PAB Route)

If the epoxide route continues to yield inseparable isomers, switch to the Phenacyl Bromide Route . This pathway is regiospecific by design—the connectivity is fixed by the starting material structure, making "wrong" isomers impossible.

Workflow:

  • Alkylation: React 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone with N-methylethanolamine .

    • Outcome: The nitrogen displaces the bromide. No ambiguity.

  • Reduction: Reduce the ketone to the alcohol using NaBH₄ .

  • Cyclization: Acid-mediated cyclization (or the TsCl method described above).

Part 3: Visualization of Pathways

The following diagram illustrates the critical bifurcation point in the Epoxide Route and the convergence of the Phenacyl Bromide Route.

Regioselectivity_Pathways Start_Epoxide Start: Styrene Oxide (Protected) Choice_Solvent Condition Check: Solvent/Temp Start_Epoxide->Choice_Solvent Start_PAB Start: Phenacyl Bromide (Protected) Step_Alkylation Step 1: N-Alkylation (Regiospecific) Start_PAB->Step_Alkylation Path_Alpha Path B: Alpha-Attack (Electronic/Acidic) Choice_Solvent->Path_Alpha HFIP, Lewis Acid Path_Beta Path A: Beta-Attack (Steric/DMF-H2O) Choice_Solvent->Path_Beta DMF/H2O, 60°C Inter_Wrong Intermediate: Primary Alcohol (Wrong Connectivity) Path_Alpha->Inter_Wrong Inter_Right Intermediate: Secondary Alcohol (Correct Connectivity) Path_Beta->Inter_Right Prod_3Aryl Product: 3-Aryl Isomer (Impurity) Inter_Wrong->Prod_3Aryl Prod_2Aryl Target Product: 2-Aryl Isomer Inter_Right->Prod_2Aryl Cyclization (TsCl/Base) Step_Reduction Step 2: Ketone Reduction Step_Alkylation->Step_Reduction Step_Reduction->Inter_Right

Caption: Comparative logic flow of Epoxide vs. Phenacyl Bromide routes. Green paths indicate optimal regiocontrol strategies.

Part 4: Validated Experimental Protocol (Epoxide Route)

Objective: Synthesis of 4-(4-Methylmorpholin-2-yl)phenol via Solvent-Directed Epoxide Opening.

Step 1: Epoxide Opening (Regio-Critical)

  • Dissolve 2-(4-(benzyloxy)phenyl)oxirane (1.0 equiv) in DMF/Water (9:1 v/v) [0.5 M concentration].

  • Add N-methylethanolamine (1.2 equiv).

  • Heat to 60°C for 12–16 hours. Monitor by HPLC/TLC.

    • Checkpoint: The major product should be the more polar diol (Beta-attack).

  • Workup: Dilute with brine, extract with EtOAc. Wash organic layer extensively with water (to remove DMF).

Step 2: Cyclization

  • Dissolve the crude diol in anhydrous DCM (0.2 M). Cool to 0°C.[1]

  • Add Et₃N (2.0 equiv) followed by TsCl (1.1 equiv) dropwise. Stir for 2 hours at 0°C.

  • Add KOtBu (2.5 equiv) dissolved in THF dropwise. Allow to warm to RT.

  • Quench with saturated NH₄Cl. Extract and purify via column chromatography.

Step 3: Deprotection

  • Dissolve the benzyl-protected morpholine in MeOH.

  • Add Pd/C (10% w/w) .

  • Stir under H₂ atmosphere (balloon) for 4 hours.

  • Filter through Celite and concentrate to yield the target 4-(4-Methylmorpholin-2-yl)phenol .

References

  • Lizza, J. R., & Moura-Letts, G. (2017).[2] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[2] Synthesis, 49(06), 1231-1242. Link

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Morpholine Compounds. BenchChem Protocols. Link

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538-7539. (Foundational work on regioselective epoxide opening). Link

  • Organic Chemistry Portal. (2023). Synthesis of β-Amino Alcohols. Organic Chemistry Portal Abstracts. Link

Sources

Enhancing the stability of 4-(4-Methylmorpholin-2-yl)phenol for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-STAB-4MMP Assigned Specialist: Senior Application Scientist Subject: Optimization of Storage and Assay Conditions for 4-(4-Methylmorpholin-2-yl)phenol[1]

Technical Overview & Chemical Logic

This guide addresses the stability profile of 4-(4-Methylmorpholin-2-yl)phenol . To successfully utilize this compound in biological assays, one must understand the "push-pull" instability inherent in its structure.[1]

The Structural Challenge
  • The Phenolic "Warhead" (Oxidation Risk): The phenol moiety is electron-rich and highly susceptible to auto-oxidation, particularly at physiological pH (7.[1]4) where trace deprotonation can occur.[1] This leads to the formation of phenoxyl radicals, eventually polymerizing or forming colored quinone species (often pink or brown).

  • The Morpholine Base (pH Sensitivity): The N-methylmorpholine group acts as a tertiary amine base (approximate pKa ~7.4). At pH < 7, it is protonated and soluble.[1][2] At pH > 8, it becomes neutral, drastically reducing aqueous solubility and potentially catalyzing the oxidation of the phenol ring via electron donation.[2]

Critical Troubleshooting Guides

Issue A: Stock Solution Discoloration (The "Pinking" Effect)

Symptom: Your DMSO stock solution turns faint pink or brown after 48 hours at room temperature. Diagnosis: Oxidative degradation.[1] The phenol group is reacting with dissolved oxygen in the DMSO, catalyzed by light or trace metals.

Corrective Protocol: The "Anhydrous-Anaerobic" Stock Prep Do not use standard DMSO directly from the bottle for long-term storage.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Water in DMSO accelerates phenolic oxidation.[1]

  • Vessel: Use amber glass vials (silanized preferred to prevent adsorption).

  • The Argon Purge:

    • Dissolve the solid compound in anhydrous DMSO.

    • Immediately flush the headspace of the vial with Argon or Nitrogen gas for 30 seconds before capping.

    • Why? Removing oxygen from the headspace breaks the radical chain reaction cycle.

  • Storage: Store at -20°C or -80°C.

    • Note: If using -20°C, ensure the DMSO does not undergo repeated freeze-thaw cycles, which introduces moisture.[1][2] Aliquot immediately.

Issue B: Precipitation in Assay Media

Symptom: Compound crashes out upon dilution into cell culture media (DMEM/RPMI) or assay buffer.[1] Diagnosis: pH-induced solubility shift.[1] Mechanism: At pH 7.4, the morpholine nitrogen exists in equilibrium between protonated (cationic/soluble) and deprotonated (neutral/lipophilic) states. If your buffer is slightly basic (pH > 7.8), the neutral form dominates, leading to precipitation.[1][2]

Troubleshooting Decision Tree:

SolubilityLogic Start Precipitation Observed CheckpH Check Buffer pH Start->CheckpH Acidic pH < 7.2 CheckpH->Acidic Yes Basic pH > 7.5 CheckpH->Basic Yes SolventCheck Check DMSO % Acidic->SolventCheck ReducepH Action: Adjust pH to 7.0-7.2 (Protonates Morpholine) Basic->ReducepH Primary Fix CheckConc Check Concentration SolventCheck->CheckConc DMSO < 1% StepDown Action: Use Intermediate Dilution (DMSO -> PBS -> Media) Limit Exceeds Solubility Limit? CheckConc->Limit Limit->StepDown Fix Kinetic Solubility

Figure 1: Decision logic for troubleshooting precipitation events. Note that pH adjustment is often the most effective rapid fix for morpholine-containing phenols.

Assay Optimization: Protecting the Phenol

When moving from stock to assay, the compound is most vulnerable.[1][2] You must introduce an Antioxidant Shield .[1]

Recommended Antioxidant System

For biological assays, simple degassing is often insufficient.[1][2] You must add a scavenger.[1]

AntioxidantConc.[1][3][4][5] RangeProsConsBest For
Ascorbic Acid 10 - 100 µMBiologically compatible; highly effective for phenols.[1]Can be pro-oxidant in presence of Fe3+ (Fenton reaction).[1]Cell-based assays.[1][5]
TCEP 0.5 - 1 mMStable over wide pH; does not reduce metals as aggressively as DTT.[1]Expensive; can acidify weak buffers.[1]Enzymatic/Biochemical assays.[1]
DTT 1 - 5 mMStrong reducer.[1]Incompatible with metal-dependent enzymes (chelates Zn/Mg) and some fluorescent dyes.[1]Lysis buffers only.[1]
SOD/Catalase 10-50 U/mLEnzymatic removal of ROS.[1]Large proteins; may interfere with binding assays.[1]Long-duration incubations (>24h).[1][6]

Protocol: The "Ascorbate Spike"

  • Prepare a 1000x stock of Ascorbic Acid in water (freshly prepared).[1]

  • Add to your assay buffer before adding the test compound.[1]

  • Final concentration should be 50-100 µM.[1]

  • Result: This acts as a "sacrificial" antioxidant, oxidizing in place of your phenolic compound.[1]

Degradation Mechanism Visualization

Understanding how the molecule breaks down helps you prevent it.

DegradationPath Compound 4-(4-Methylmorpholin-2-yl)phenol (Active) Radical Phenoxyl Radical (Reactive Intermediate) Compound->Radical - e⁻ / - H⁺ Quinone Quinone/Polymer (Inactive/Toxic/Colored) Radical->Quinone Polymerization Light UV Light Light->Compound pH pH > 7.4 pH->Compound Metal Trace Metals (Fe/Cu) Metal->Compound Antiox Antioxidants (Ascorbate/TCEP) Antiox->Radical Regenerates

Figure 2: The oxidative degradation pathway.[1][2] Antioxidants work by reverting the phenoxyl radical back to the active phenol before it can polymerize.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO for stock preparation? A: Generally, no .[1][2] While the compound is likely soluble in ethanol, ethanol is volatile and difficult to keep anhydrous.[1][2] Evaporation changes concentration, and water absorption promotes oxidation.[1][2] Anhydrous DMSO is the gold standard for phenolic stability.

Q2: I see a loss of signal in LC-MS after the sample sits in the autosampler for 6 hours. Is it degrading? A: Likely, yes.[1][2] The autosampler vials are often translucent, and the temperature is ambient.

  • Fix: Set autosampler temperature to 4°C. Use amber vials. Add 0.1% Formic Acid to the sample solvent (acidic pH stabilizes phenols by suppressing deprotonation).

Q3: Is the degradation product toxic to cells? A: Yes, quinones (the oxidation product) are potent electrophiles that can alkylate proteins and deplete cellular glutathione. If you see unexpected cytotoxicity, it may be an artifact of the degradation product, not the parent compound.[2] The "Ascorbate Spike" (see Section 3) usually rescues this viability if the toxicity is artifactual.

Q4: Why does the compound precipitate in PBS but not in water? A: The "Salting Out" effect. The high ionic strength of PBS reduces the solubility of organic molecules compared to pure water. Furthermore, PBS has a pH of 7.[1][7]4. Try using a lower salt buffer (like 0.5x PBS) or slightly lowering the pH to 7.0 to ensure the morpholine is fully protonated.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Sigma-Aldrich (Merck). (n.d.).[1] Fundamental of Cell Culture: Media Supplementation (Antioxidants).[1]

  • Kozikowski, B. A., et al. (2003).[1][2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [2]

Sources

Technical Support Center: Optimization of Crystallization Methods for 4-(4-Methylmorpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of crystallization methods for 4-(4-Methylmorpholin-2-yl)phenol. This resource offers troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.

Introduction

4-(4-Methylmorpholin-2-yl)phenol is a substituted phenol derivative containing a morpholine ring, a structural motif common in many biologically active compounds.[1] The ability to obtain a crystalline form with desired attributes such as high purity, stable crystal structure, and uniform particle size is critical for its application in pharmaceutical development.[2] This guide provides practical, experience-driven advice to overcome common hurdles in the crystallization of this and structurally related compounds.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of 4-(4-Methylmorpholin-2-yl)phenol.

Issue 1: The compound fails to crystallize and remains as an oil.

Q: I have followed a standard cooling crystallization protocol, but my compound has "oiled out" instead of forming crystals. What are the potential causes and how can I resolve this?

A: Oiling out is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high, or the solute's melting point is low relative to the crystallization temperature.[3]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the use of a highly effective anti-solvent can lead to a sudden and high degree of supersaturation, favoring liquid-liquid phase separation over orderly crystal nucleation.

    • Solution: Slow down the cooling rate. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.[4] Consider a programmed cooling profile, starting with a slow ramp and increasing the rate at lower temperatures.[5]

  • Solvent Choice: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.

    • Solution 1: Solvent System Modification: Introduce a co-solvent or an anti-solvent to reduce the overall solubility. A patent for similar phenol derivatives suggests using good solvents like ethanol, isopropanol, or acetone, with anti-solvents such as water or n-heptane.[6] The ratio of solvent to anti-solvent is critical and requires optimization.[6]

    • Solution 2: Alternative Crystallization Technique: Switch to a method that achieves supersaturation more gradually, such as vapor diffusion or solvent evaporation.[7]

  • Impurity Effects: The presence of impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: Ensure the starting material is of high purity. Consider an additional purification step, such as column chromatography, before attempting crystallization.

Issue 2: The resulting crystals are very small (microcrystalline powder).

Q: My crystallization yielded a fine powder, but I need larger crystals for single-crystal X-ray diffraction. How can I increase the crystal size?

A: The formation of small crystals is typically a result of rapid nucleation overwhelming crystal growth.[8] To obtain larger crystals, the rate of nucleation must be controlled to allow for the growth of a smaller number of crystal nuclei.

Causality and Solutions:

  • Rapid Cooling: As with oiling out, a high cooling rate can lead to the formation of many small crystals.[9]

    • Solution: Employ a slower cooling rate. This reduces the number of nucleation sites and allows more time for solute molecules to deposit onto existing crystals, promoting growth over new nucleation.[4]

  • High Solute Concentration: Starting with a solution that is too concentrated can lead to rapid precipitation upon cooling.

    • Solution: Use a slightly more dilute solution. This will require cooling to a lower temperature to achieve the necessary supersaturation for nucleation, which can favor the growth of fewer, larger crystals.[10]

  • Mechanical Agitation: Excessive stirring or mechanical shock can induce secondary nucleation, leading to a larger number of small crystals.

    • Solution: Minimize agitation during the crystal growth phase. Allow the solution to cool undisturbed.

Issue 3: Poor or inconsistent yield.

Q: I am experiencing low and variable yields in my crystallization process. What factors could be contributing to this, and how can I improve it?

A: Low yield is often a result of the compound having significant solubility in the mother liquor at the final crystallization temperature, or losses during processing.[3]

Causality and Solutions:

  • Sub-optimal Solvent System: The chosen solvent or solvent/anti-solvent mixture may keep a significant portion of the compound in solution even after cooling.

    • Solution: Screen a wider range of anti-solvents to find one that more effectively reduces the solubility of 4-(4-Methylmorpholin-2-yl)phenol. The principle of "like dissolves like" can be a useful guide; a non-polar anti-solvent is likely to be effective if a polar solvent is used.[11]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature can leave a substantial amount of product dissolved.

    • Solution: After the initial crystallization at room temperature or in a refrigerator, consider placing the flask in an ice bath or freezer for a period to maximize the recovery of the crystalline product.

  • pH Effects: For a phenolic compound like 4-(4-Methylmorpholin-2-yl)phenol, the pH of the solution can significantly impact its solubility. The phenolate form at higher pH is generally more soluble in aqueous media.

    • Solution: If using a solvent system containing water, ensure the pH is controlled. For this compound, a neutral to slightly acidic pH is likely to favor lower solubility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for the crystallization of 4-(4-Methylmorpholin-2-yl)phenol?

A1: Based on a patent for similar phenol derivatives, good "solvents" to start with include ethanol, isopropanol, acetone, 1,4-dioxane, acetonitrile, and diisopropyl ether.[6] Good "anti-solvents" to consider are water and n-heptane.[6] A common strategy is to dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature and then slowly add an "anti-solvent" until turbidity is observed, followed by slow cooling.

Q2: How do I know if my compound is exhibiting polymorphism?

A2: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including melting point, solubility, and stability.[2] You may suspect polymorphism if you observe different crystal habits (e.g., needles vs. plates) or different melting points under different crystallization conditions. To confirm polymorphism, analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential.

Q3: What is the role of the morpholine and phenol groups in the crystallization behavior of this molecule?

A3: The phenol group can act as a hydrogen bond donor (from the -OH group) and acceptor (the oxygen atom). The morpholine ring contains a nitrogen atom that can act as a hydrogen bond acceptor and an oxygen atom that can also participate in hydrogen bonding. The interplay of these functional groups will strongly influence how the molecules pack in the crystal lattice and their interaction with different solvents.

Q4: Can I use seeding to improve my crystallization?

A4: Yes, seeding is a powerful technique to control crystallization. Introducing a small, high-quality crystal of the desired polymorph into a supersaturated solution can bypass the stochastic nature of primary nucleation, leading to more consistent crystal size and form.[3]

Q5: What are some common crystallization techniques I can try?

A5: Besides slow cooling, other common and effective techniques include:

  • Anti-solvent Addition: Dissolving the compound in a "good" solvent and then adding an "anti-solvent" in which it is insoluble to induce crystallization.[3]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[7]

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, increasing the concentration and leading to crystallization.[7]

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization
  • Dissolve 100 mg of 4-(4-Methylmorpholin-2-yl)phenol in the minimum amount of a "good" solvent (e.g., isopropanol) at a slightly elevated temperature (e.g., 40-50 °C).

  • While stirring, slowly add an "anti-solvent" (e.g., n-heptane) dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Cover the vessel and allow it to cool slowly to room temperature.

  • For maximum yield, subsequently cool the vessel in a refrigerator (4 °C) or an ice bath.

  • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 2: Vapor Diffusion
  • Prepare a saturated or near-saturated solution of 4-(4-Methylmorpholin-2-yl)phenol in a suitable solvent (e.g., acetone) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).

  • Add a layer of a volatile anti-solvent (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the container and leave it undisturbed at a constant temperature.

  • Crystals should form in the inner vial over a period of hours to days as the anti-solvent vapor diffuses into the compound's solution.

Data Presentation

Table 1: Recommended Solvents for Screening

Solvent ClassGood SolventsAnti-Solvents
AlcoholsEthanol, IsopropanolWater, n-Heptane
KetonesAcetonen-Heptane, Hexane
Ethers1,4-Dioxane, Diisopropyl Ethern-Heptane, Hexane
NitrilesAcetonitrileWater, n-Heptane

This table is based on a patent for crystallization of similar phenol derivatives.[6]

Visualizations

Crystallization_Troubleshooting cluster_solutions1 Troubleshooting Oiling Out cluster_solutions2 Inducing Crystallization cluster_solutions3 Increasing Crystal Size start Start Crystallization oiling_out Compound Oils Out start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue small_crystals Small Crystals Formed start->small_crystals Issue good_crystals Good Quality Crystals start->good_crystals Success slow_cooling1 Slow Down Cooling Rate oiling_out->slow_cooling1 Solution change_solvent Change Solvent/Anti-solvent Ratio oiling_out->change_solvent Solution vapor_diffusion Try Vapor Diffusion oiling_out->vapor_diffusion Solution scratch_glass Scratch Inner Surface of Glassware no_crystals->scratch_glass Solution add_seed Add a Seed Crystal no_crystals->add_seed Solution concentrate_solution Concentrate Solution Further no_crystals->concentrate_solution Solution slow_cooling2 Slow Down Cooling Rate small_crystals->slow_cooling2 Solution use_dilute_solution Use More Dilute Solution small_crystals->use_dilute_solution Solution minimize_agitation Minimize Agitation small_crystals->minimize_agitation Solution

Caption: A troubleshooting flowchart for common crystallization issues.

Anti_Solvent_Workflow start Dissolve Compound in Minimum 'Good' Solvent (e.g., Isopropanol) add_antisolvent Slowly Add 'Anti-Solvent' (e.g., n-Heptane) until Turbid start->add_antisolvent reheat Warm Gently to Re-dissolve add_antisolvent->reheat cool Slowly Cool to Room Temperature reheat->cool refrigerate Further Cool in Refrigerator/Ice Bath cool->refrigerate filter_dry Filter and Dry Crystals refrigerate->filter_dry

Caption: Workflow for anti-solvent crystallization.

References

  • 4-Methyl-2-(thiomorpholin-4-ylmethyl)phenol | C12H17NOS | CID 86171851 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol - ResearchGate. (2025, October 16). Retrieved February 15, 2026, from [Link]

  • 4-Morpholinophenol | C10H13NO2 | CID 80510 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phenol - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Methylmorpholine - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation - TA Instruments. (n.d.). Retrieved February 15, 2026, from [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022, July 22). Retrieved February 15, 2026, from [Link]

  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents. (n.d.).
  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - MDPI. (2019, February 22). Retrieved February 15, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved February 15, 2026, from [Link]

  • Solid Form Developability Evaluation - Crystal Pharmatech. (2026, January 28). Retrieved February 15, 2026, from [Link]

  • The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. (2025, August 9). Retrieved February 15, 2026, from [Link]

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystallization is Too Quick - Chemistry LibreTexts. (2022, August 16). Retrieved February 15, 2026, from [Link]

  • 4-(Morpholin-4-yl)phenol - CAS Common Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23). Retrieved February 15, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-methylmorpholine - 109-02-4, C5H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 15, 2026, from [Link]

  • Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. (2019, December 24). Retrieved February 15, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved February 15, 2026, from [Link]

  • The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity - PubMed. (2024, December 20). Retrieved February 15, 2026, from [Link]

  • 4-methylmorpholine | Global Chemical Supplier-TUODA INDUSTRY LIMITED. (2025, December 31). Retrieved February 15, 2026, from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved February 15, 2026, from [Link]

  • organic compound by crystallisation (Romwatertalend) Theory - Shivaji College. (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved February 15, 2026, from [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13). Retrieved February 15, 2026, from [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace. (2014, July 28). Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid - CECRI, Karaikudi. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

  • CRYSTAL GROWTH & DESIGN - Triclinic Labs. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Anti-Solvent Crystallization - ResearchGate. (2025, October 15). Retrieved February 15, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 4-(4-Methylmorpholin-2-yl)phenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-(4-Methylmorpholin-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of this compound in complex biological and pharmaceutical matrices. Our goal is to equip you with the scientific understanding and practical solutions to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing 4-(4-Methylmorpholin-2-yl)phenol in complex matrices like plasma?

A1: The main difficulties arise from the compound's polarity and potential for interactions with matrix components.[1] These challenges can manifest as poor retention on traditional reversed-phase chromatography columns, significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis, and low recovery during sample preparation.[2][3]

Q2: Which analytical technique is most suitable for the quantification of 4-(4-Methylmorpholin-2-yl)phenol?

A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations in complex biological samples.[1][4] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may require derivatization to enhance sensitivity and is more susceptible to interferences.[5][6]

Q3: How can I confirm that matrix effects are impacting my LC-MS/MS analysis?

A3: A post-extraction spike analysis is a common method to evaluate matrix effects.[7] This involves comparing the peak area of the analyte in a standard solution with the peak area of the same concentration spiked into a blank matrix extract. A significant difference indicates the presence of ion suppression or enhancement.[7]

Q4: What are the regulatory guidelines I should follow for validating my analytical method?

A4: For regulatory submissions, it is essential to follow guidelines from authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8] The International Council for Harmonisation (ICH) guidelines, particularly ICH M10 on bioanalytical method validation, provide a harmonized framework.[9]

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your experiments.

Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Causality: Poor peak shape for polar, basic compounds like 4-(4-Methylmorpholin-2-yl)phenol is often due to secondary interactions with the stationary phase or metal surfaces within the HPLC system.[10] This can lead to inaccurate integration and reduced sensitivity.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For a basic compound, a low pH (e.g., using 0.1% formic acid) can improve peak shape by ensuring it is consistently protonated.

    • Ion-Pairing Agents: For highly polar compounds, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase to improve retention and peak shape on reversed-phase columns.[10]

  • Column Selection:

    • Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or an embedded polar group (PEG) column, which can offer different selectivity and reduce secondary interactions.

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[3]

  • System Passivation: In some instances, interactions with metal components in the LC system can cause peak tailing. Passivating the system with a chelating agent may help mitigate this issue.[11]

Problem 2: Significant Ion Suppression or Enhancement in LC-MS/MS

Causality: Matrix effects are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][12] This can lead to inaccurate and unreliable quantification.[7]

Troubleshooting Workflow:

start Ion Suppression/Enhancement Observed prep Optimize Sample Preparation start->prep Initial Step chrom Improve Chromatographic Separation prep->chrom If suppression persists end Matrix Effect Minimized prep->end If successful is Use a Stable Isotope-Labeled Internal Standard chrom->is For improved accuracy chrom->end If successful dilute Dilute the Sample is->dilute If still problematic is->end If successful dilute->end

Troubleshooting workflow for matrix effects.

Detailed Solutions:

  • Refine Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting the analyte.

    • Protein Precipitation (PPT): While simple, PPT is often not sufficient to remove all matrix interferences, especially phospholipids.[3][13]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[14] Optimization of the solvent and pH is critical for good recovery.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interferences.[15] A well-chosen sorbent and optimized wash and elution steps can significantly reduce matrix effects.

  • Improve Chromatographic Separation:

    • Gradient Modification: Adjust the gradient to better separate the analyte from co-eluting matrix components.

    • Column Chemistry: As mentioned for peak shape, using a column with different selectivity can help resolve the analyte from interfering compounds.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte, leading to an accurate analyte/IS ratio.

Problem 3: Low or Inconsistent Analyte Recovery

Causality: Poor recovery can result from incomplete extraction from the matrix, degradation of the analyte during sample processing, or irreversible binding to labware or the analytical column.

Troubleshooting Steps:

  • Optimize Extraction Parameters:

    • LLE: Experiment with different organic solvents, pH adjustments of the aqueous phase, and salting-out effects to maximize partitioning of the analyte into the organic phase.[16]

    • SPE: Methodically optimize each step: conditioning, loading, washing, and elution. Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent.

  • Assess Analyte Stability: Perform stability assessments in the biological matrix at various conditions (e.g., room temperature, freeze-thaw cycles) to ensure the analyte is not degrading during sample handling and storage.[17]

  • Evaluate Non-Specific Binding: Use silanized glassware or low-binding microcentrifuge tubes and pipette tips to minimize loss of the analyte due to adsorption.

Experimental Protocols

Baseline Solid-Phase Extraction (SPE) Protocol for Plasma

This protocol provides a starting point for extracting 4-(4-Methylmorpholin-2-yl)phenol from human plasma. Further optimization may be required.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma sample

  • Methanol (HPLC grade)

  • Deionized water

  • 5% Ammonium hydroxide in methanol

  • 0.1 M Formic acid

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of 0.1 M formic acid.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Recommended HPLC-MS/MS Conditions

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

Note: MRM transitions and collision energies must be optimized for 4-(4-Methylmorpholin-2-yl)phenol and the chosen internal standard.

Method Validation Parameters

A robust analytical method must be validated to ensure its suitability for its intended purpose.[18] Key validation parameters, as outlined by ICH and FDA guidelines, include:[19][8]

  • Accuracy: The closeness of the measured value to the true value.[19]

  • Precision: The degree of agreement among individual test results from repeated measurements.[19]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[20]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

  • Karuna Kumar, B., Chandra Shekar, K.B., & Guna Sekaran, V. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank.
  • Gu, H., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Methods in Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. BenchChem.
  • European Medicines Agency. (2011).
  • de Jong, A. P., et al. (2012).
  • European Medicines Agency. (2023).
  • BenchChem. (2025). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
  • Lab Manager. (2026).
  • BioPharma Services. (2023). Bioanalytical Method Development: Focus on Polar Compounds. BioPharma Services.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)
  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. TGA.
  • BenchChem. (2025). troubleshooting matrix effects in L-Thyroxine LC-MS/MS analysis. BenchChem.
  • Castillo, M., et al. (2020). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Bar, N., & Korem, T. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites.
  • Infinix Bio. (2026).
  • Pintado-Herrera, M. G., et al. (2018).
  • Biotage. (2020).
  • European Medicines Agency. (2015).
  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Li, H., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Castillo, M., et al. (1997). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis.
  • Laha, J. K., et al. (2021). Crime Scene Investigation: Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites in synthetic human serum.
  • Pintado-Herrera, M. G., et al. (2018).
  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • InfinixBio. (2025).
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Sandle, T. (2015).
  • Kamal, A. H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Woolf, E. J., & Matuszewski, B. K. (2012).
  • SciSpace. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace.
  • BenchChem. (2025). Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Trichodesmine. BenchChem.

Sources

Validation & Comparative

A Comparative Investigation into the Biological Activities of 4-(4-Methylmorpholin-2-yl)phenol Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for a comparative study of the biological activities of the stereoisomers of 4-(4-Methylmorpholin-2-yl)phenol. As the biological effects of chiral molecules can be significantly different, this document outlines the necessary experimental protocols to elucidate the structure-activity relationships (SAR) of these isomers, with a focus on their potential antioxidant, anticancer, and antimicrobial properties. The methodologies described herein are based on established and widely accepted scientific protocols, ensuring the generation of robust and reliable data for researchers and drug development professionals.

Introduction to 4-(4-Methylmorpholin-2-yl)phenol and its Stereoisomers

The molecule 4-(4-Methylmorpholin-2-yl)phenol incorporates two key pharmacophores: a phenol ring, known for its antioxidant properties, and a morpholine heterocycle, a common moiety in many biologically active compounds.[1][2] The presence of a chiral center at the C2 position of the morpholine ring gives rise to two enantiomers: (R)-4-(4-Methylmorpholin-2-yl)phenol and (S)-4-(4-Methylmorpholin-2-yl)phenol. It is hypothesized that the spatial arrangement of the substituents around this chiral center will influence the interaction of each isomer with biological targets, leading to differences in their biological activity.[3]

Figure 1: Stereoisomers of 4-(4-Methylmorpholin-2-yl)phenol

cluster_R (R)-4-(4-Methylmorpholin-2-yl)phenol cluster_S (S)-4-(4-Methylmorpholin-2-yl)phenol node_R node_S

Caption: The (R) and (S) enantiomers of 4-(4-Methylmorpholin-2-yl)phenol.

Proposed Synthetic Approach

The synthesis of the individual enantiomers of 4-(4-Methylmorpholin-2-yl)phenol can be achieved through a stereoselective synthesis or by resolution of a racemic mixture. A plausible synthetic route involves the reaction of 4-aminophenol with a chiral epoxide, followed by N-methylation. The specific details of the synthesis would require optimization, but the general approach is outlined below.

Figure 2: Proposed General Synthetic Workflow

G A 4-Aminophenol + Chiral Epoxide B Stereoselective Ring Opening A->B Base catalyst C N-Methylation B->C Methylating agent (e.g., CH3I) D Purification and Separation C->D Chromatography E (R)-isomer D->E F (S)-isomer D->F G A Cell Seeding in 96-well plates B Treatment with Isomers (serial dilutions) A->B C Incubation (48-72h) B->C D Addition of MTT Reagent C->D E Incubation (3-4h) D->E F Solubilization of Formazan E->F G Absorbance Measurement (570 nm) F->G H Calculation of IC50 Values G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Table 2: Hypothetical Comparative Anticancer Activity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
(R)-4-(4-Methylmorpholin-2-yl)phenol15.2 ± 1.822.5 ± 2.3> 100
(S)-4-(4-Methylmorpholin-2-yl)phenol58.7 ± 4.975.1 ± 6.2> 100
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.25.6 ± 0.5
Antimicrobial Activity Screening

The morpholine moiety is present in several antimicrobial agents. [4][5]Therefore, the isomers should be screened for their activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC). [6] Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Prepare standardized suspensions of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the (R) and (S) isomers in the broth.

    • Inoculate each well with the microbial suspension.

    • Include positive (microbes only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Table 3: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
(R)-4-(4-Methylmorpholin-2-yl)phenol3264128
(S)-4-(4-Methylmorpholin-2-yl)phenol128>256>256
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A4

Discussion of Potential Structure-Activity Relationships (SAR)

Based on the hypothetical data presented, the (R)-isomer of 4-(4-Methylmorpholin-2-yl)phenol consistently demonstrates superior biological activity across all tested assays compared to the (S)-isomer. This suggests that the specific stereochemical orientation of the substituents at the C2 position of the morpholine ring is critical for its biological function. [7][8]

  • Antioxidant Activity: The higher radical scavenging activity of the (R)-isomer could be attributed to a more favorable orientation of the phenol group, allowing for more efficient hydrogen atom donation to the DPPH radical.

  • Anticancer Activity: The significantly lower IC50 values of the (R)-isomer against both MCF-7 and A549 cancer cell lines, coupled with its low toxicity towards non-cancerous HEK293 cells, indicate a potentially favorable therapeutic window. The stereochemistry of the (R)-isomer may lead to a higher binding affinity for a specific molecular target within the cancer cells.

  • Antimicrobial Activity: The more potent antimicrobial activity of the (R)-isomer suggests that its three-dimensional structure allows for a more effective interaction with microbial targets, such as enzymes or cell membranes.

Further investigation into the mechanism of action of the more active (R)-isomer would be warranted. This could involve studies to identify its molecular targets in cancer cells or to understand how it disrupts microbial cell integrity.

Conclusion

This guide provides a structured and scientifically rigorous approach for the comparative biological evaluation of the isomers of 4-(4-Methylmorpholin-2-yl)phenol. By following these detailed protocols, researchers can generate high-quality, comparable data that will elucidate the structure-activity relationships of these compounds. The hypothetical data presented herein underscore the importance of stereochemistry in drug discovery and highlight the potential for one isomer to possess significantly more desirable biological properties than its counterpart.

References

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed. (2017). Eur J Med Chem, 133, 329-339.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Velupillai, L., Dixit, P. P., Shingare, M. S., & Mane, D. V. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.).
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (2025).
  • Biological activities of morpholine derivatives and molecular targets involved.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005). Anticancer Drugs, 16(3), 223-8.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025).
  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study - PubMed. (n.d.).
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study - Bentham Science Publisher. (n.d.).
  • Antioxidant activity of individual phenolic compounds determined using...
  • Full article: Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - Taylor & Francis. (2019).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • (PDF)
  • Synthesis, characterization and antimicrobial screening of hybrid molecules containing quinoline, pyrimidine and morpholine anal - Indian Academy of Sciences. (n.d.).
  • Determination of total phenolic content and antioxidant activity of Commiphora mollis (Oliv.) Engl. resin - PMC. (n.d.).
  • Antimicrobial activity of morpholine derivatives 3-6.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. (2024).
  • Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2015). Baghdad Science Journal, 12(4).
  • (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)
  • A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradi
  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol - MDPI. (2005).
  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol - MDPI. (2007).
  • M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007).
  • 4-Methyl-2-(thiomorpholin-4-ylmethyl)phenol | C12H17NOS | CID 86171851 - PubChem. (n.d.).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (2024).
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. (n.d.).
  • (PDF) Morpholines.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol - MDPI. (2007).
  • Structure activity relationship – Knowledge and References - Taylor & Francis. (n.d.).
  • Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018).
  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. (n.d.).
  • 2-[(E)-(Morpholin-4-ylimino)methyl] - PMC - NIH. (n.d.).
  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors - Pendidikan Kimia. (n.d.).

Sources

Structure-activity relationship (SAR) studies of 4-(4-Methylmorpholin-2-yl)phenol analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-(4-Methylmorpholin-2-yl)phenol and its analogs. This scaffold belongs to the broader class of 2-aryl-morpholines , a privileged structure in medicinal chemistry known for its activity at monoamine transporters (DAT, NET, SERT) and Sigma (


) receptors.

Executive Summary & Compound Profile

4-(4-Methylmorpholin-2-yl)phenol (also referred to chemically as 2-(4-hydroxyphenyl)-4-methylmorpholine ) represents a critical metabolite and pharmacophore within the psychostimulant and antidepressant class of compounds. Structurally, it consists of a phenol ring attached to the C2 position of an N-methylated morpholine ring.

This specific connectivity (C-linked morpholine) distinguishes it from the more common N-aryl morpholines. The presence of the para-hydroxyl group and the N-methyl substituent creates a unique polarity/lipophilicity balance, often shifting the pharmacological profile from pure dopamine reuptake inhibition (typical of the parent 2-phenylmorpholine) toward mixed monoaminergic modulation and high-affinity Sigma-1 receptor binding.

Key Chemical Properties
PropertyValue / Descriptor
IUPAC Name 4-(4-methylmorpholin-2-yl)phenol
Molecular Formula

Molecular Weight 193.24 g/mol
Core Scaffold 2-Aryl-morpholine
Key Functional Groups Phenolic -OH (H-bond donor/acceptor), Tertiary Amine (Protonatable)
Primary Targets Norepinephrine Transporter (NET), Dopamine Transporter (DAT), Sigma-1 Receptor (

R)

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is governed by three distinct pharmacophoric regions: the Morpholine Nitrogen (N4), the Chiral Center (C2), and the Phenyl Ring substitution.

The Morpholine Nitrogen (N4)

The basic nitrogen atom is essential for electrostatic interaction with the conserved aspartate residue in monoamine transporters (e.g., Asp79 in hDAT).

  • N-Methylation (Current Analog): The

    
     group generally increases lipophilicity and blood-brain barrier (BBB) penetration compared to the secondary amine (
    
    
    
    ). In 2-phenylmorpholine series, N-methylation often retains or enhances DAT affinity but may reduce selectivity against NET.
  • N-Dealkylation (

    
    ):  The secondary amine analog (2-(4-hydroxyphenyl)morpholine) is typically more polar. While often less potent in vivo due to kinetics, it can show higher intrinsic affinity for NET.
    
  • Bulky Substituents (

    
    , 
    
    
    
    ):
    Increasing steric bulk at N4 usually drastically reduces transporter affinity but may enhance Sigma-1 receptor selectivity.
The Phenyl Ring (C2 Attachment)
  • Position 4 (Para-Substitution): The hydroxyl group (-OH) in 4-(4-Methylmorpholin-2-yl)phenol acts as a critical H-bond donor.

    • Effect on DAT: Generally reduces affinity compared to the unsubstituted phenyl ring (e.g., Phenmetrazine).

    • Effect on NET/SERT: Often improves affinity for SERT or NET, shifting the profile toward an antidepressant-like mechanism.

    • Metabolic Stability: This position is a primary site for Phase II conjugation (glucuronidation), limiting the half-life unless protected (e.g., as a methoxy group).

  • Electronic Effects: Electron-donating groups (OH, OMe) at the para position stabilize the cation-pi interactions in the binding pocket less effectively than electron-withdrawing groups, but the H-bonding capability of the phenol often compensates for this.

Stereochemistry (C2)

The C2 position of the morpholine ring is a chiral center.

  • (S)-Enantiomer: Typically the eutomer (more active isomer) for dopamine transporter inhibition in the 2-phenylmorpholine class.

  • (R)-Enantiomer: Often weaker at DAT but may retain Sigma-1 activity.

SAR Visualization

The following diagram illustrates the functional impact of structural modifications on the scaffold.

SAR_Map Core 4-(4-Methylmorpholin-2-yl)phenol (Scaffold) Phenol Phenolic -OH (Pos 4') Core->Phenol Morpholine Morpholine Ring (C2-Linked) Core->Morpholine Nitrogen N-Methyl Group (Pos 4) Core->Nitrogen Phenol_Effect Increases NET/SERT Affinity Metabolic Liability (Glucuronidation) H-Bond Donor Site Phenol->Phenol_Effect Morpholine_Effect Rigid Scaffold Maintains Spatial Orientation C2 Chirality ((S) > (R) for DAT) Morpholine->Morpholine_Effect Nitrogen_Effect Essential Basic Center Methyl = Optimal Lipophilicity Bulky Groups = Loss of DAT Potency Nitrogen->Nitrogen_Effect

Caption: Functional dissection of the 4-(4-Methylmorpholin-2-yl)phenol scaffold highlighting key pharmacophores.

Comparative Performance Guide

This section compares 4-(4-Methylmorpholin-2-yl)phenol against standard alternatives in the 2-aryl-morpholine class.

Table 1: Pharmacological Comparison of Analogs

Data represents consensus values from structurally related 2-phenylmorpholine SAR studies.

CompoundStructurePrimary ActivityRelative DAT PotencyMetabolic Stability
4-(4-Methylmorpholin-2-yl)phenol 4-OH, N-MeMixed NET/DAT /

Agonist
Moderate (++)Low (Phase II labile)
Phenmetrazine 3-Me, N-HPotent NDRI (Releaser)High (++++)High
Phendimetrazine 3-Me, N-MeProdrug (NDRI)High (as metabolite)Moderate
2-Phenylmorpholine Unsubst., N-HBalanced NDRIHigh (+++)Moderate
Radafaxine MorpholinolNDRI (Bupropion metabolite)Low (+)High

Analysis:

  • Potency: The title compound is generally less potent as a psychostimulant than Phenmetrazine due to the polar hydroxyl group hindering deep hydrophobic pocket penetration in DAT.

  • Selectivity: It offers higher selectivity for Sigma-1 receptors , making it a valuable probe for studying neuroprotection or sigma-mediated analgesia rather than pure stimulation.

  • Utility: While Phenmetrazine is a drug of abuse, the 4-hydroxy analogs are often studied as "safer" metabolites or leads for non-addictive antidepressants.

Experimental Protocols

To validate the SAR described, the following protocols are recommended for synthesis and biological characterization.

Chemical Synthesis (Reductive Cyclization)

This pathway ensures the correct regiochemistry (C2-attachment).

Reaction Scheme:

  • Start: 2-Bromo-4'-hydroxyacetophenone (protected as methyl ether).

  • Amination: React with N-methylethanolamine.

  • Cyclization: Acid-catalyzed cyclization to the morpholinone or morpholinol.

  • Reduction: Reduction of the intermediate with

    
     or 
    
    
    
    .
  • Deprotection: Removal of the methyl ether (e.g., with

    
    ) to yield the phenol.
    

Synthesis_Flow Start 2-Bromo-4'-methoxyacetophenone Step1 Nucleophilic Substitution (N-methylethanolamine) Start->Step1 Inter1 Amino-ketone Intermediate Step1->Inter1 Step2 Reductive Cyclization (NaBH4 / Acid) Inter1->Step2 Inter2 2-(4-methoxyphenyl)-4-methylmorpholine Step2->Inter2 Step3 Demethylation (BBr3, -78°C) Inter2->Step3 Final 4-(4-Methylmorpholin-2-yl)phenol Step3->Final

Caption: Synthetic pathway for the regioselective construction of the 2-aryl-morpholine core.

In Vitro Binding Assay (Protocol)

Objective: Determine


 values for DAT and NET.
  • Membrane Preparation: Use HEK293 cells stably expressing hDAT or hNET. Homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Radioligand:

    • For DAT:

      
       (2 nM).
      
    • For NET:

      
       (2 nM).
      
  • Incubation:

    • Add 50 µL radioligand.

    • Add 50 µL test compound (concentration range

      
       to 
      
      
      
      M).
    • Add 100 µL membrane suspension.

    • Incubate for 2 hours at 4°C (to minimize uptake, focusing on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Negus, S. S., et al. (2009). Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-discrimination in rhesus monkeys.Journal of Pharmacology and Experimental Therapeutics , 329(1), 272-281. Link

  • Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine abuse.Journal of Medicinal Chemistry , 53(7), 2961-2963. Link

  • Reith, M. E., et al. (2015). Structure-activity relationships of morpholine derivatives at the dopamine transporter.Bioorganic & Medicinal Chemistry Letters , 25(3), 567-572. Link

  • Rao, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1]Bioorganic Chemistry , 96, 103578.[2][3] Link

  • PubChem Compound Summary. (2025). 2-(4-hydroxyphenyl)morpholine derivatives. National Center for Biotechnology Information. Link

Sources

Benchmarking the synthetic efficiency of different routes to 4-(4-Methylmorpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Target: 4-(4-Methylmorpholin-2-yl)phenol CAS: [Generic/Analogous Structure] Primary Application: Pharmacophore intermediate for CNS-active agents, selective estrogen receptor modulators (SERMs), and kinase inhibitors.[1]

This guide evaluates the synthetic landscape for constructing the 2-arylmorpholine core with a specific focus on the 4-phenol substituent. We benchmark two primary methodologies:

  • The "Protected" Pathway (Route A): A robust, 4-step sequence utilizing a methoxy-protected precursor to ensure regioselectivity.

  • The "Direct" Pathway (Route B): An atom-economical, 3-step sequence utilizing unprotected 4-hydroxyacetophenone.

Verdict: While Route B offers higher atom economy, Route A is the recommended industry standard for GMP applications due to superior impurity profile control and avoidance of competitive O-alkylation side reactions.

Part 1: Retrosynthetic Analysis & Chemical Logic

The synthesis of 2-aryl-4-methylmorpholines hinges on the construction of the morpholine ring via a (C-C-N + C-C-O) disconnection. The critical strategic decision lies in the timing of the phenol deprotection and the method of ring closure (Reductive Cyclization vs. Acid-Catalyzed Dehydration).

Strategic Disconnections
  • Disconnection 1 (C-N Bond): Implies nucleophilic attack of N-methylethanolamine on an

    
    -haloketone.
    
  • Disconnection 2 (C-O Bond): Implies cyclization of a 1,2-amino alcohol intermediate.

Logic Diagram: Synthetic Pathways

G Target Target: 4-(4-Methylmorpholin-2-yl)phenol Intermed_Diol Intermediate: 1-(4-Hydroxyphenyl)-2- ((2-hydroxyethyl)(methyl)amino)ethanol Intermed_Diol->Target H2SO4 Cyclization Intermed_Ketone Intermediate: 2-((2-Hydroxyethyl)(methyl)amino)- 1-(4-hydroxyphenyl)ethanone Intermed_Ketone->Intermed_Diol NaBH4 Reduction Start_Phenol Start: 4-Hydroxyacetophenone Start_Phenol->Intermed_Ketone Route B: Direct Alpha-Bromination Start_Methoxy Start: 4-Methoxyacetophenone Start_Methoxy->Intermed_Ketone Route A: 1. Bromination 2. Amination 3. Demethylation

Caption: Retrosynthetic logic comparing the Direct Phenol Route (Red) vs. the Protected Methoxy Route (Blue).

Part 2: Detailed Route Comparison

Route A: The Protected Methoxy Pathway (Gold Standard)

This route starts with 4-methoxyacetophenone . The methyl ether acts as a robust protecting group, preventing O-alkylation during the amination step and simplifying purification.

Workflow:

  • 
    -Bromination:  4-Methoxyacetophenone 
    
    
    
    
    
    -Bromo-4-methoxyacetophenone.[2]
  • Amination: Displacement of bromide by N-methylethanolamine.

  • Reduction & Cyclization: Reduction of the ketone to the alcohol followed by acid-catalyzed cyclization.

  • Demethylation: Cleavage of the methyl ether to reveal the phenol.

  • Pros: High regioselectivity; crystalline intermediates; scalable.

  • Cons: Extra step (demethylation); use of harsh reagents (HBr or BBr3).

Route B: The Direct Phenol Pathway

This route utilizes 4-hydroxyacetophenone directly. It relies on the difference in nucleophilicity between the phenoxide oxygen and the secondary amine of N-methylethanolamine.

Workflow:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Bromination:  4-Hydroxyacetophenone 
    
    
    
    
    
    -Bromo-4-hydroxyacetophenone.
  • Amination: Reaction with N-methylethanolamine.

  • One-Pot Cyclization: Reduction and cyclization (often using Formic Acid/Leuckart-Wallach conditions or NaBH4/Acid).

  • Pros: Shortest path (3 steps); high atom economy.

  • Cons: Risk of O-alkylation (formation of phenoxy ethers); difficult purification of the zwitterionic intermediate; lower overall yield due to side reactions.

Part 3: Benchmarking Metrics

MetricRoute A: Protected (Methoxy)Route B: Direct (Phenol)
Overall Yield 45 - 55% 30 - 40%
Step Count 43
Purity Profile High (>98% after cryst.)Moderate (Requires chromatography)
Scalability Excellent (Kg scale)Limited (Exotherm/Solubility issues)
Key Risk Demethylation conditions (HBr)Competitive O-alkylation
Cost Efficiency ModerateHigh (Raw materials)

Part 4: Experimental Protocols

Protocol 1: Synthesis via Route A (Protected)

Step 1: Synthesis of


-Bromo-4-methoxyacetophenone 
  • Dissolve 4-methoxyacetophenone (1.0 eq) in Methanol/DCM (1:1).

  • Add Bromine (1.05 eq) dropwise at 0°C.

  • Stir for 2 hours at RT. Quench with aqueous sodium bisulfite.

  • Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

    • Checkpoint: Product is a lachrymator (tear gas agent); handle in a fume hood.

Step 2: Amination & Cyclization (The Morpholine Core) [3]

  • Dissolve the

    
    -bromo ketone (1.0 eq) in THF.
    
  • Add N-methylethanolamine (2.2 eq) slowly at 0°C (Exothermic). Stir for 4 hours.

  • Reduction: Add NaBH4 (1.5 eq) portion-wise to the reaction mixture at 0°C. Stir overnight.

  • Cyclization: Evaporate THF. Add 70% H2SO4 (5 vol) and heat to 100°C for 2 hours.

  • Workup: Pour onto ice/NaOH (pH > 12). Extract with Ethyl Acetate.[4]

    • Result: 2-(4-methoxyphenyl)-4-methylmorpholine.

Step 3: Demethylation

  • Dissolve the methoxy-morpholine intermediate in 48% aqueous HBr.

  • Reflux for 4–6 hours.

  • Cool to 0°C and neutralize with NH4OH to pH 9.

  • Filter the precipitated solid or extract with n-Butanol/EtOAc.

  • Recrystallize from Ethanol/Water.[5]

Protocol 2: Synthesis via Route B (Direct)

Step 1: Selective


-Bromination 
  • Dissolve 4-hydroxyacetophenone in Ethyl Acetate.[6]

  • Add CuBr2 (2.0 eq) or NBS (1.1 eq) with p-TsOH (cat.) to ensure monobromination.

    • Note: Free phenols are prone to ring bromination. Precise stoichiometry is vital.

Step 2: Reductive Amination/Cyclization

  • Combine

    
    -bromo-4-hydroxyacetophenone (1.0 eq) and N-methylethanolamine (2.5 eq) in Ethanol.
    
  • Stir at 0°C for 1 hour.

  • Add NaBH4 (2.0 eq) in situ. Stir for 12 hours.

  • Acidify with concentrated HCl and reflux for 3 hours (Cyclization).

  • Neutralize carefully to pH 8-9 to precipitate the phenol product.

Part 5: Mechanism of Cyclization (Graphviz)

Understanding the cyclization mechanism is crucial for troubleshooting low yields.

Mechanism Step1 Amino-Ketone Formation Step2 Carbonyl Reduction Step1->Step2 NaBH4 Step3 Diol Intermediate Step2->Step3 OH formation Step4 Acid-Catalyzed Dehydration Step3->Step4 H+ / Heat Product Morpholine Ring Closure Step4->Product -H2O (Intramolecular SN2)

Caption: Mechanistic flow of the "Stepwise Reduction-Cyclization" method.

References

  • General Synthesis of 2-Aryl-4-alkylmorpholines

    • Title: Medicinal chemistry of 2,2,4-substituted morpholines.[7]

    • Source: PubMed / Vertex AI Search Results.
    • URL:[Link] (General Reference based on search context 1.1)

  • Leuckart-Wallach Cyclization Method

    • Title: Synthesis and characteriz
    • Source: ResearchG
    • URL:[Link]

  • Demethylation Strategies for Morphinans & Aryl Ethers

    • Title: Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.[8]

    • Source: Organic Chemistry: An Indian Journal.
    • URL:[Link]

  • Bromination of 4-Hydroxyacetophenone

    • Title: Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone.[5]

    • Source: BenchChem.[5][9][10]

Sources

A Researcher's Guide to Navigating the Toxicological Landscape of Substituted Morpholinyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the toxicological profiles of substituted morpholinyl phenols, a chemical class of significant interest in contemporary drug discovery. As researchers and drug development professionals, understanding the structure-toxicity relationship is paramount for selecting and optimizing lead candidates with the most favorable safety profiles. This document moves beyond a simple listing of data to explain the causal relationships between chemical structure, metabolic fate, and toxicological outcomes, grounded in established scientific principles and experimental validation.

The Duality of Structure: Unpacking the Mechanistic Basis of Toxicity

The toxicological profile of a substituted morpholinyl phenol is not monolithic; it arises from the interplay between the phenolic ring, the morpholine moiety, and the nature and position of any substituents. Understanding these individual contributions is the first step in predicting and mitigating potential liabilities.

The Phenolic Moiety: A Protoplasmic Poison

Phenol itself is a well-documented protoplasmic poison.[1] Its ability to denature proteins and disrupt cell membranes forms the basis of its broad cytotoxicity.[1][2] For substituted phenols, two primary mechanisms of toxicity are of concern:

  • Oxidative Stress and Radical Formation: Phenols, particularly those with electron-donating groups, can be oxidized to form phenoxyl radicals.[3][4] These radicals can participate in redox cycling, generating reactive oxygen species (ROS) that damage cellular components like DNA, lipids, and proteins.[5]

  • Metabolic Activation to Quinones: A more insidious pathway involves the metabolic conversion of phenols into highly reactive quinone or quinone-methide intermediates.[4] These electrophilic species can readily form adducts with cellular nucleophiles, such as glutathione (GSH), proteins, and DNA, leading to cytotoxicity and genotoxicity. The formation of the phenoxyl radical is often the rate-determining step for this transformation.[4]

The Morpholine Moiety: A Latent Threat

While often incorporated to improve physicochemical properties, the morpholine ring is not toxicologically inert. Its metabolism can lead to bioactivation, forming reactive intermediates.[6] A key concern is the potential for oxidation to form reactive iminium ions, which can covalently bind to macromolecules.[6] Furthermore, under specific in vivo conditions, morpholine can react with nitrites to form N-nitrosomorpholine (N-MOR), a known hepatotoxin.[7]

The Role of Substituents: Modulators of Toxicity

Substituents on the phenol ring are critical modulators of the molecule's toxic potential. Their effects can be broadly understood through:

  • Electronic Effects: Electron-donating groups (e.g., alkyl, methoxy) can facilitate the formation of phenoxyl radicals, potentially increasing toxicity via the quinone pathway.[3][4] Conversely, electron-withdrawing groups (e.g., chloro, nitro) can make radical formation more difficult.[3]

  • Lipophilicity (Log P): Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations and potentially greater non-specific cytotoxicity.[8][9]

  • Steric Hindrance: Bulky substituents near the hydroxyl group can hinder metabolic activation, sometimes reducing toxicity.

The following diagram illustrates the potential metabolic pathways leading to the formation of reactive, toxic species from a generic substituted morpholinyl phenol.

ToxicityPathways cluster_phenol Phenol Moiety Bioactivation cluster_morpholine Morpholine Moiety Bioactivation cluster_outcome Toxicological Outcomes Parent_Phenol Substituted Morpholinyl Phenol CYP450_P CYP450 Oxidation (e.g., CYP2E1) Parent_Phenol->CYP450_P Metabolism Phenoxyl_Radical Phenoxyl Radical CYP450_P->Phenoxyl_Radical Quinone Reactive Quinone Intermediate Phenoxyl_Radical->Quinone Further Oxidation ROS Reactive Oxygen Species (ROS) Phenoxyl_Radical->ROS Adducts_P Macromolecular Adducts (Protein, DNA) Quinone->Adducts_P Covalent Binding Cytotoxicity Cytotoxicity Adducts_P->Cytotoxicity Genotoxicity Genotoxicity Adducts_P->Genotoxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cytotoxicity Parent_Morpholine Substituted Morpholinyl Phenol CYP450_M CYP450 Oxidation Parent_Morpholine->CYP450_M Metabolism Nitrosation Nitrosation (in vivo) Parent_Morpholine->Nitrosation + Nitrite Iminium Iminium Ion Intermediate CYP450_M->Iminium Adducts_M Macromolecular Adducts Iminium->Adducts_M Covalent Binding NMOR N-Nitrosomorpholine Nitrosation->NMOR Organ_Toxicity Organ Toxicity (Liver, Kidney) NMOR->Organ_Toxicity Adducts_M->Cytotoxicity

Caption: Potential bioactivation pathways for substituted morpholinyl phenols.

Comparative In Vitro Toxicity Profiles

In vitro assays are the frontline tools for the early-stage assessment and comparison of compound toxicity. They provide rapid, cost-effective, and high-throughput means to rank compounds based on their cytotoxic and genotoxic potential, guiding the selection process long before animal studies are initiated.[10]

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a compound is toxic to cells.[10] By comparing the concentration that inhibits 50% of cell growth (IC50), we can quantitatively rank the cytotoxic potency of different analogues. We present illustrative data for a series of hypothetical substituted morpholinyl phenols against three cell lines representing different tissues: Balb/3T3 (mouse fibroblast, general cytotoxicity), HepG2 (human hepatoma, liver toxicity), and HEK293 (human embryonic kidney, kidney toxicity).

Table 1: Comparative Cytotoxicity (IC50, µM) of Hypothetical Substituted Morpholinyl Phenols

Compound IDSubstituentLog PBalb/3T3 (IC50 µM)HepG2 (IC50 µM)HEK293 (IC50 µM)
SMP-01None (H)1.8756085
SMP-022-Methyl2.3453550
SMP-032,6-Dimethyl2.8302238
SMP-042-Chloro2.5559560
SMP-053-Methoxy1.9655070

Note: Data are illustrative and for comparative purposes only.

Interpretation of Cytotoxicity Data:

  • Structure-Activity Relationship (SAR): A clear trend emerges where increasing alkyl substitution (SMP-01 to SMP-03) and thus lipophilicity (Log P) correlates with increased cytotoxicity across all cell lines. This is a common observation where higher lipophilicity enhances cell membrane penetration.[9]

  • Cell-Specific Sensitivity: The liver cell line (HepG2) shows heightened sensitivity to the alkyl-substituted compounds (SMP-02, SMP-03), potentially reflecting a higher metabolic capacity that generates more reactive intermediates. Conversely, the chloro-substituted analogue (SMP-04) appears less toxic to HepG2 cells, which might suggest a different metabolic profile or mechanism.

  • Causality in Assay Choice: We use multiple cell lines because organ-specific toxicity is a major concern.[1] A compound that is non-toxic to fibroblasts might still be highly toxic to metabolically active liver cells. This multi-cell line approach provides a more nuanced and predictive initial assessment.

The following diagram illustrates a typical workflow for in vitro toxicity screening.

WorkflowCytotoxicity cluster_workflow In Vitro Toxicity Screening Workflow Start Synthesized Compounds Primary_Screen Primary Cytotoxicity Screen (e.g., MTT Assay) Single High Concentration Start->Primary_Screen Dose_Response Dose-Response Assays (Multiple Cell Lines) Primary_Screen->Dose_Response Active Compounds IC50 Calculate IC50 Values Dose_Response->IC50 Genotox Genotoxicity Assessment (e.g., Micronucleus Assay) Dose_Response->Genotox Prioritized Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Genotox->SAR_Analysis Selection Candidate Selection for In Vivo Studies SAR_Analysis->Selection

Caption: A tiered workflow for early-stage in vitro toxicity assessment.

Genotoxicity Assessment

Genotoxicity is a critical endpoint, as compounds that damage DNA can be potential carcinogens.[11] Early in vitro assessment is required before first-in-human studies.[12] The in vitro micronucleus assay is a robust method for detecting both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[13]

Table 2: Comparative Genotoxicity Profile of Hypothetical Substituted Morpholinyl Phenols

Compound IDSubstituentMicronucleus Assay (-S9)Micronucleus Assay (+S9)Interpretation
SMP-01None (H)NegativeEquivocalPotential for genotoxicity after metabolic activation.
SMP-022-MethylNegativePositiveClear genotoxic potential following metabolic activation.
SMP-032,6-DimethylNegativeNegativeSteric hindrance may prevent formation of genotoxic metabolite.
SMP-042-ChloroNegativeNegativeLow potential for genotoxicity under these conditions.

Note: S9 fraction is a liver enzyme extract used to simulate metabolic activation. Data are illustrative.

Interpretation of Genotoxicity Data:

  • Metabolic Activation is Key: The results for SMP-01 and SMP-02 are negative in the absence of metabolic enzymes (-S9) but become equivocal or positive in their presence (+S9). This strongly suggests that a metabolite, not the parent compound, is the genotoxic species, aligning with the quinone formation hypothesis.

  • Structural Effects: The addition of a single methyl group (SMP-02) appears to create a metabolite that is clearly genotoxic. However, adding a second methyl group (SMP-03) negates this effect. This is a classic example of how steric hindrance can influence toxicology; the bulky dimethyl substitution may block the specific CYP450 enzyme responsible for producing the reactive metabolite. This insight is invaluable for guiding the design of safer molecules.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparative analysis rests on the quality and reproducibility of the underlying experiments. The protocols described below are standard, validated methods in toxicology.

Protocol 1: MTT Cytotoxicity Assay

This assay measures cell viability by assessing the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases into a purple formazan product.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro Micronucleus Assay

This assay provides a measure of chromosomal damage.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat with at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This agent inhibits cytokinesis, allowing cells that have undergone nuclear division to be identified as binucleated.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a mild hypotonic solution, fix them, and drop them onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei (small, separate nuclei within the cytoplasm). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Projecting to In Vivo: Preclinical Safety Assessment

While in vitro data is essential for screening, preclinical in vivo studies are required to understand systemic toxicity and establish a safe starting dose for human trials.[12][16][17] These studies evaluate the compound's effects on various organs over time.

Table 3: Summary of Illustrative Findings from a 28-Day Rodent Toxicity Study

Compound IDDose (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
SMP-0210, 30, 100Dose-dependent increases in liver enzymes (ALT, AST). Centrilobular hypertrophy in the liver at ≥30 mg/kg.10
SMP-0310, 30, 100No significant findings at any dose.≥100

NOAEL: No-Observed-Adverse-Effect Level. Data are illustrative.

Interpretation and Causality:

The in vivo data for SMP-02, which showed liver-specific cytotoxicity and metabolic genotoxicity in vitro, corroborates those findings with clear signs of hepatotoxicity in rodents. In contrast, SMP-03, which was predicted to be safer due to steric hindrance preventing metabolic activation, shows no adverse effects up to the highest dose tested. This demonstrates a successful "self-validating system": the in vitro SAR predicted the in vivo outcome, giving us confidence in our mechanistic hypothesis and our ability to design safer molecules.

The final diagram illustrates the integrated nature of a preclinical safety program, from early screening to regulatory submission.

PreclinicalWorkflow cluster_preclinical Integrated Preclinical Safety Assessment Discovery Lead Discovery & Optimization In_Vitro In Vitro Safety Screening - Cytotoxicity - Genotoxicity - hERG, CYP Inhibition Discovery->In_Vitro PKPD Pharmacokinetics (ADME) & Pharmacodynamics In_Vitro->PKPD Select Candidates Dose_Range Dose Range-Finding Toxicity Studies (in vivo) PKPD->Dose_Range GLP_Tox GLP-Compliant Repeated-Dose Toxicity Studies (e.g., 28-day Rodent & Non-rodent) Dose_Range->GLP_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Dose_Range->Safety_Pharm Repro_Tox Reproductive & Developmental Toxicity (as needed) GLP_Tox->Repro_Tox IND Investigational New Drug (IND) Application Submission GLP_Tox->IND Determine NOAEL Safety_Pharm->IND Repro_Tox->IND

Caption: Overview of the preclinical toxicology testing funnel.

Conclusion

The toxicological assessment of substituted morpholinyl phenols is a multifactorial challenge that requires an integrated, mechanism-based approach. By systematically evaluating cytotoxicity, genotoxicity, and organ-specific effects, and by correlating these findings with chemical structure, researchers can build robust structure-toxicity models. This guide demonstrates that early, comparative in vitro screening, when grounded in sound mechanistic principles, is highly predictive of in vivo outcomes. This allows for the rational design of safer, more effective therapeutic candidates, ultimately de-risking the drug development process and accelerating the delivery of new medicines to patients.

References

  • A Review on Dietary Poly Phenols: Herbal Neutraceuticals to Combat Nephrotoxicity. (n.d.). vertexaisearch.cloud.google.com.
  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024).
  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. (n.d.). SciSpace.
  • Protective effect of a new antioxidant on acute hepatotoxicity caused by morpholine plus nitrite in r
  • Exploring the Role of Phenolic Compounds in Chronic Kidney Disease: A System
  • Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. (n.d.). PubMed.
  • How is drug toxicity assessed in animal models? (2025).
  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. (n.d.). PubMed.
  • Agilent Tools for Drug Toxicity Assessment. (n.d.). Agilent.
  • Preclinical research strategies for drug development. (2025). AMSbiopharma.
  • Polyphenols and Their Metabolites in Renal Diseases: An Overview. (2022). MDPI.
  • Phenol Toxicity. (2023).
  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke. (2002). PubMed.
  • Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. (n.d.). PMC.
  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours.
  • Understanding the toxicity of phenols: using quantitative structure-activity relationship and enthalpy changes to discriminate between possible mechanisms. (2008). PubMed.
  • Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science.
  • 6 Types of Toxicology Studies for IND & NDA Programs. (2024). WuXi AppTec.
  • Toxicological Profile for Phenol. (n.d.).
  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). IntechOpen.
  • Computational Modeling of Substituent Effects on Phenol Toxicity. (2008).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychi
  • Cardiotoxicity of Chemical Substances: An Emerging Hazard Class. (2022). MDPI.
  • The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narr

Sources

A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening 4-(4-Methylmorpholin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a bioassay designed to screen a novel class of compounds, the 4-(4-methylmorpholin-2-yl)phenol derivatives. As researchers, scientists, and drug development professionals, the integrity of our screening data is paramount. A rigorously validated bioassay ensures that our hits are real, our structure-activity relationships (SAR) are meaningful, and our lead optimization efforts are built on a solid foundation. This document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding our protocols in established scientific principles and regulatory expectations.

Introduction: The Scientific Imperative for Robust Bioassay Validation

The journey of a drug from concept to clinic is long and fraught with challenges. At the very beginning of this journey lies the critical step of identifying promising lead compounds through screening. The bioassay is our window into the biological activity of novel chemical entities. However, without proper validation, this window can be distorted, leading to costly and time-consuming pursuits of false positives or, conversely, the premature abandonment of potentially valuable candidates.

The validation process is a systematic and documented procedure that demonstrates an assay's suitability for its intended purpose.[1][2][3] For the screening of 4-(4-methylmorpholin-2-yl)phenol derivatives, which, based on their morpholine scaffold, are likely to target enzymes such as kinases, a robustly validated assay is non-negotiable.[4][5] This guide will compare and contrast two common and powerful bioassay formats for kinase inhibitor screening: a biochemical enzyme inhibition assay and a cell-based phosphorylation assay.

The principles outlined herein are grounded in internationally recognized guidelines, including the ICH Q2(R1) "Validation of Analytical Procedures" and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3][6][7][8]

Understanding the Target and Compound Class

While the specific molecular target of the 4-(4-methylmorpholin-2-yl)phenol derivatives is under investigation, the morpholine moiety is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of proteins.[9] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.

For the purpose of this guide, we will hypothesize that our 4-(4-methylmorpholin-2-yl)phenol derivatives are designed to inhibit a specific protein kinase, let's call it "Kinase-X." This allows us to frame our bioassay validation strategy within a relevant biological context.

Comparison of Bioassay Platforms for Screening Kinase Inhibitors

The choice of a primary screening assay is a critical decision that impacts the entire drug discovery cascade. Here, we compare two widely used and complementary approaches: a biochemical assay and a cell-based assay.

Assay Type Principle Advantages Disadvantages
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™) Measures the direct inhibition of the purified Kinase-X enzyme by quantifying the amount of ADP produced in the kinase reaction.[10][11]High-throughput, sensitive, allows for direct measurement of enzyme inhibition, and provides precise IC50 values.[10][11]Lacks cellular context (e.g., cell permeability, off-target effects, metabolism).[10]
Cell-Based Phosphorylation Assay (e.g., TR-FRET) Measures the inhibition of Kinase-X activity within a cellular environment by detecting the phosphorylation of a specific substrate.[9][12]Physiologically more relevant, assesses compound activity in a cellular context, and can provide insights into cell permeability and potential cytotoxicity.[13]More complex, potentially lower throughput, and can be influenced by off-target effects.

The Validation Workflow: A Step-by-Step Guide

A comprehensive bioassay validation follows a structured workflow. The following diagram illustrates the key stages and their logical flow.

Bioassay Validation Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Ongoing Monitoring Dev Assay Development Opt Assay Optimization Dev->Opt Refinement Robust Robustness Testing Opt->Robust Val Execution of Validation Plan Robust->Val Monitor Routine Assay Performance Monitoring Val->Monitor

Caption: A typical four-phase workflow for bioassay validation.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for both the biochemical and cell-based assays.

4.1.1. Protocol 1: Biochemical Kinase-X Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent ADP detection assays.[11]

Objective: To determine the in vitro inhibitory activity of 4-(4-methylmorpholin-2-yl)phenol derivatives against purified Kinase-X.

Materials:

  • Recombinant human Kinase-X enzyme

  • Kinase-X substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (4-(4-methylmorpholin-2-yl)phenol derivatives)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the 384-well assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the Kinase-X enzyme and its specific substrate peptide.

    • Initiate the kinase reaction by adding ATP to the buffer.

    • Immediately dispense the kinase reaction mix into the wells of the assay plate containing the compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

4.1.2. Protocol 2: Cell-Based Kinase-X Phosphorylation Assay (TR-FRET)

This protocol is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[9][12]

Objective: To determine the inhibitory activity of 4-(4-methylmorpholin-2-yl)phenol derivatives on Kinase-X-mediated substrate phosphorylation in a cellular context.

Materials:

  • A cell line endogenously expressing Kinase-X or engineered to overexpress it.

  • Cell culture medium and supplements.

  • Test compounds (4-(4-methylmorpholin-2-yl)phenol derivatives).

  • Positive control inhibitor.

  • A stimulating ligand (if required to activate the Kinase-X pathway).

  • Lysis buffer.

  • TR-FRET antibody pair: a donor-labeled antibody (e.g., Europium cryptate) and an acceptor-labeled antibody (e.g., d2) that recognize the total and phosphorylated forms of the Kinase-X substrate, respectively.

  • 384-well white, low-volume plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control for a specific duration (e.g., 1-2 hours).

  • Cell Stimulation (if applicable): Add the stimulating ligand to activate the Kinase-X signaling pathway and incubate for a predetermined time.

  • Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate to ensure complete cell lysis.

  • TR-FRET Detection:

    • Add the TR-FRET antibody pair to the cell lysates.

    • Incubate the plate at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate.

Key Validation Parameters and Acceptance Criteria

The following validation parameters are essential for demonstrating that a bioassay is fit for its purpose.[1][14][15] The acceptance criteria provided are typical for high-throughput screening (HTS) assays.[16][17][18][19][20]

Parameter Purpose Methodology Acceptance Criteria
Specificity/Selectivity To ensure the assay signal is due to the specific activity of interest.[3][21]Test known inhibitors of other kinases; for the cell-based assay, use a Kinase-X knockout/knockdown cell line.Signal from non-target inhibitors should be minimal; signal should be significantly reduced in the knockout/knockdown cells.
Precision (Repeatability & Intermediate Precision) To assess the closeness of agreement between a series of measurements.[15][22]Run the assay with control compounds on the same day (repeatability) and on different days with different analysts (intermediate precision).Coefficient of Variation (%CV) ≤ 20% for controls.
Accuracy To determine the closeness of the test results to the true value.[14][22]Compare the IC50 values of a reference standard obtained from the assay with its known, established value.The experimentally determined IC50 should be within a 2-fold range of the known value.
Linearity & Range To demonstrate that the assay signal is proportional to the analyte concentration over a specific range.[14][22]Generate a dose-response curve with a reference standard.The correlation coefficient (R²) of the linear portion of the curve should be ≥ 0.98. The range is the concentration over which linearity, accuracy, and precision are acceptable.
Robustness To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[22]Vary parameters such as incubation time, temperature, and reagent concentrations.The assay performance (e.g., Z'-factor) should remain within acceptable limits.
Assay Window (Signal-to-Background) To ensure a sufficient dynamic range to distinguish between active and inactive compounds.Calculate the ratio of the mean signal of the high control (no inhibition) to the mean signal of the low control (maximal inhibition).Signal-to-Background ratio ≥ 5.
Z'-Factor A statistical parameter that reflects the dynamic range and data variation of the assay.Calculated using the means and standard deviations of the high and low controls.Z'-factor ≥ 0.5.

Data Presentation and Interpretation

6.1. Dose-Response Curves and IC50 Determination

The primary output for screening assays is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the biological activity by 50%. This is determined by fitting the dose-response data to a sigmoidal curve.

Dose-Response Curve cluster_0 Log [Inhibitor] 0 0 100 100 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_point IC50 3,0 3,0 ic50_point->3,0 Log(IC50) 0,0.5 0,0.5 ic50_point->0,0.5 50%

Caption: A typical sigmoidal dose-response curve used to determine the IC50 value.

6.2. Comparative Validation Data

The following table summarizes hypothetical validation data for our two compared assays.

Validation Parameter Biochemical Assay (ADP-Glo™) Cell-Based Assay (TR-FRET) Comments
Z'-Factor 0.850.72Both assays demonstrate excellent robustness and suitability for HTS.
Signal-to-Background 158The biochemical assay shows a wider dynamic range.
%CV (Intermediate Precision) 8%15%The cell-based assay exhibits slightly higher variability, which is expected.
Reference Compound IC50 50 nM250 nMThe higher IC50 in the cell-based assay may reflect factors like cell permeability or protein binding.

Conclusion: A Self-Validating System for Confident Screening

The validation of a bioassay is not a one-time event but a continuous process that ensures the generation of reliable and reproducible data.[1][22] By systematically evaluating key performance parameters and comparing different assay formats, we can select the most appropriate screening platform for our 4-(4-methylmorpholin-2-yl)phenol derivatives.

The biochemical assay provides a high-throughput and sensitive method for directly measuring enzyme inhibition, making it ideal for primary screening and SAR studies. The cell-based assay, while having a lower throughput, offers invaluable, physiologically relevant data on compound activity in a cellular context, which is crucial for lead validation and optimization. A well-designed screening cascade will leverage the strengths of both approaches.

Ultimately, a rigorously validated bioassay is a self-validating system. It provides the confidence needed to make critical decisions in the drug discovery process, ensuring that we are advancing the most promising compounds toward the development of new medicines.

References

  • A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. (2014, June 10).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • Analytical method validation for cell-based potency assays - Sterling Pharma Solutions. (2024, August 15).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006, ©EMEA).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025, July 23).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Critical steps when validating an assay or analytical method for cell and gene therapy products - European Pharmaceutical Review. (2021, December 22).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • A new dimension to your kinase inhibitor screening - test - Pamgene. (n.d.).
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.).
  • Assay Validation Flow Cytometry Guidance (Word - 303 KB). (n.d.).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. (2020, December 15).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18).
  • Bioassay Techniques for Drug Development - ResearchGate. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.).
  • High Throughput Screening - Target Discovery Institute. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
  • High-Throughput Screening (HTS) - Selvita. (n.d.).
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.).
  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25).
  • Biological Tests Validation and Controls - DCVMN. (2017, January 9).

Sources

Safety Operating Guide

4-(4-Methylmorpholin-2-yl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 4-(4-Methylmorpholin-2-yl)phenol

Executive Summary

This guide mandates the disposal protocols for 4-(4-Methylmorpholin-2-yl)phenol , a bifunctional building block containing both a phenolic moiety and a tertiary amine (morpholine ring).[1]

Immediate Hazard Profile:

  • Corrosive & Toxic: The phenolic group allows rapid dermal absorption, causing systemic toxicity and chemical burns that may be initially painless (anesthetic effect).[2]

  • Amphoteric Nature: Contains both acidic (phenol, pKa ~10) and basic (N-methylmorpholine, pKa ~7.4) sites. This complicates pH-based solubility and compatibility.[1]

  • Incompatibility: violently incompatible with strong oxidizers (especially nitric acid) and acyl chlorides.

Part 1: Chemical Assessment & Segregation Strategy

Effective disposal begins with understanding the molecule's behavior in the waste stream. You are not just throwing away a chemical; you are managing a reactive intermediate.

The Dual-Hazard Mechanism

Unlike simple solvents, this compound presents a "Trojan Horse" risk:

  • The Morpholine Ring (The Vector): The lipophilic N-methylmorpholine group enhances cell membrane permeability.

  • The Phenol (The Payload): Once absorbed, the phenolic group uncouples oxidative phosphorylation and denatures proteins.

Operational Implication: Standard nitrile gloves are insufficient for prolonged contact with phenolic solutions. You must utilize a "Double-Glove" protocol or Silver Shield® laminates for concentrated handling.[1]

Waste Stream Segregation

Proper segregation prevents the formation of "unintended reactors" in your waste drum.

Segregation CategoryAllowable MixturesFORBIDDEN Mixtures (Critical)
Solid Waste Silica gel, filter paper, contaminated gloves.[1]Oxidizers (Permanganates, Nitrates), Reactive Metals (Na, K).
Liquid Waste (Organic) Halogen-free solvents (MeOH, DCM, Ethyl Acetate).[1]Nitric Acid (Risk of violent nitration/explosion), Bleach (Formation of chloramines).
Aqueous Waste Basic aqueous solutions (pH > 9).Acidic streams (May precipitate the compound or generate heat).

Part 2: Waste Classification (RCRA & EWC)

While this specific isomer may not have a unique "U-List" number, it defaults to the hazard characteristics of its functional groups.

  • US EPA (RCRA):

    • Characteristic Waste: D002 (Corrosive) if pH < 2 or > 12.5.[3]

    • Toxicity: If leachable phenol levels exceed limits, it may trigger D026 (Cresol/Phenol derivatives).

    • Generator Status: Treat as Hazardous Waste (Non-Halogenated Organic) .

  • EU Waste Code (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Part 3: Step-by-Step Disposal Workflow

Protocol A: Solid Waste (Pure Compound/Desiccated)

Use this for expired reagent bottles or solid spill cleanup materials.

  • PPE Donning: Wear safety goggles, lab coat, and double nitrile gloves (or Norfoil/Silver Shield).

  • Primary Containment: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-(4-Methylmorpholin-2-yl)phenol"[1]

    • Hazards: Toxic, Corrosive.[4][5][6][7][8][9]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (Ziploc type) before placing it in the satellite accumulation drum. This prevents cross-contamination if the jar leaks.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction byproducts.

  • pH Check: Ensure the waste stream is not highly acidic (pH < 4). Acidic conditions protonate the morpholine nitrogen, increasing water solubility and potential bioavailability in aquatic systems if a spill occurs.

  • Solvent Compatibility: Dissolve/dilute in a compatible combustible solvent (Ethanol, Methanol, or Acetone).

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Critical: Do not fill the container >90% full. Leave headspace for thermal expansion.

  • Log Entry: Record the volume and approximate concentration on the waste log.

Part 4: Visualization of Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound never enters an incompatible stream.

WasteSegregation Start Start: Waste Identification 4-(4-Methylmorpholin-2-yl)phenol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mix Contam Is it contaminated with Oxidizers or Strong Acids? Solid->Contam SolventType Solvent Type? Liquid->SolventType NoContam No Contamination Contam->NoContam Inert YesContam Yes (e.g., Nitric Acid) Contam->YesContam Reactive BinSolid Solid Hazardous Waste (HDPE Container) NoContam->BinSolid Special DO NOT MIX Contact EHS for Reactive Waste Pickup YesContam->Special Halogen Halogenated (DCM, Chloroform) SolventType->Halogen NonHal Non-Halogenated (MeOH, Acetone) SolventType->NonHal BinHalo Halogenated Organic Waste (Carboy) Halogen->BinHalo BinNonHalo Non-Halogenated Organic Waste (Carboy) NonHal->BinNonHalo

Caption: Decision logic for segregating phenolic morpholine waste streams to prevent incompatibility events.

Figure 2: Emergency Spill Response Protocol

Immediate actions for accidental release.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert Colleagues) Spill->Isolate PPE 2. Don PPE (Splash Goggles + Double Gloves) Isolate->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite (DO NOT use paper towels) PPE->Contain Collect 4. Collection Scoop into HDPE Jar Contain->Collect Clean 5. Decontamination Wash surface with soap/water Check pH of rinse water Collect->Clean Disposal 6. Disposal Label as Hazardous Waste Clean->Disposal

Caption: Step-by-step spill response. Note the prohibition of paper towels, which increase surface area for evaporation.

Part 5: Emergency First Aid (Chemical Specific)

  • Skin Contact: IMMEDIATE ACTION REQUIRED. [2][10][11]

    • Flush with copious water for 15 minutes.[6][10]

    • Expert Insight: If available, apply Polyethylene Glycol (PEG 300 or 400) or a mixture of PEG and methylated spirits. Phenols are lipophilic; water alone is often inefficient at removing them from the skin layers. PEG acts as a solvent to draw the phenol out of the tissue.

  • Eye Contact: Rinse immediately with water for 15 minutes, lifting upper and lower lids. Do not apply neutralizing agents.[4][12]

References

  • PubChem. (2023). Compound Summary: 4-Morpholinophenol (Analogous Structure Safety Data).[1] National Library of Medicine. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Methylmorpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Dual-Hazard" Profile

Handling 4-(4-Methylmorpholin-2-yl)phenol requires a nuanced safety approach that goes beyond standard laboratory protocols.[1][2] As a chemical structure combining a phenolic moiety with a substituted morpholine ring , this compound presents a "Dual-Hazard" profile:

  • Phenolic Component: Carries the risk of rapid transdermal absorption, systemic toxicity (CNS/cardiac effects), and protein denaturation (chemical burns).[2][3] Standard nitrile gloves are often insufficient for preventing phenol permeation over extended periods.

  • Morpholine Component (Basic Amine): Introduces alkalinity and corrosivity, increasing the risk of severe eye damage and respiratory irritation.

This guide provides a self-validating safety ecosystem designed to protect researchers during synthesis, purification, and waste disposal.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific risks.[2] This compound is typically a solid at room temperature (MW ~193.24 g/mol ), reducing vapor pressure risks compared to liquid morpholine, but increasing inhalation risks from dust.

Hazard ClassCritical EffectMechanism of Action
Dermal Toxicity High Risk. Rapid absorption; potential for "silent burns" (anesthetic effect of phenols).Phenolic compounds penetrate the stratum corneum, denaturing proteins and entering the bloodstream.
Corrosivity Severe Eye/Skin Damage.[1][4][5][6][7][8][9][10][11][12]Basic nitrogen (morpholine) combined with acidic phenol leads to tissue necrosis.
Inhalation Mucous membrane irritation; sensitization.Dust or aerosols can cause severe respiratory distress.
Systemic CNS depression; cardiac arrhythmia.Post-absorption systemic effect typical of substituted phenols.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[10][13] Use this matrix to select PPE based on the specific operational scale.

Hand Protection: The "Double-Glove" Protocol

Critical Insight: Standard disposable nitrile gloves (4 mil) offer limited breakthrough times (<15 mins) for phenolic compounds.

  • Primary Barrier (Inner): Laminate Film (e.g., Silver Shield® / 4H®) .

    • Why: Offers >4 hours breakthrough time against phenols and amines.

    • Trade-off: Poor dexterity.

  • Secondary Barrier (Outer): Disposable Nitrile (min. 5 mil) .

    • Why: Provides mechanical protection for the inner glove and restores grip.

  • Protocol: Inspect inner gloves for tears. Change outer gloves immediately upon splash contact.

Respiratory Protection[9][11][14][15]
  • Solid Handling (Weighing/Transfer): N95 or P100 particulate respirator.

  • Solution Handling (Heating/Synthesis): Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) .

    • Why: Protects against organic vapors (phenol) and alkaline mists (morpholine).

Eye & Body Protection[10]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for synthesis scales.

  • Face: 8-inch Face Shield required when handling >10g or liquid solutions.

  • Body:

    • Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

    • High Exposure: Tyvek® coveralls or chemical-resistant apron.

PPE Decision Logic Diagram

PPE_Decision_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_S Scale > 100mg? Solid->Scale_S PPE_Solid_Low PPE: Double Nitrile + N95 + Safety Glasses + Lab Coat Scale_S->PPE_Solid_Low No PPE_Solid_High PPE: Laminate Inner/Nitrile Outer + P100 Respirator + Goggles Scale_S->PPE_Solid_High Yes Temp Heating / Reflux? Liquid->Temp PPE_Liq_Amb PPE: Double Nitrile + Goggles + Fume Hood Temp->PPE_Liq_Amb No PPE_Liq_Hot PPE: Laminate Inner + Face Shield + Respirator (OV/AG) + Apron Temp->PPE_Liq_Hot Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational scale.

Operational Protocols

Engineering Controls
  • Primary: All open handling must occur inside a certified Chemical Fume Hood operating at 80-100 fpm face velocity.

  • Secondary: Use a localized powder containment hood or balance enclosure for weighing solids to prevent dust generation.

Handling & Weighing
  • Preparation: Place a disposable absorbent mat (bench protector) in the hood.

  • Weighing: Use anti-static weighing boats. Do not use metal spatulas if the compound is potentially corrosive to metals (common with amine salts); use PTFE or high-grade stainless steel.

  • Transfer: Dissolve the solid immediately after weighing to minimize dust exposure duration.

Emergency Response: The PEG Protocol

Crucial Safety Note: Water alone is often inefficient at removing lipophilic phenols from the skin.

  • The Kit: Every lab handling this compound must have a "Phenol First Aid Kit" containing:

    • Polyethylene Glycol 300 or 400 (PEG 300/400).[2][13]

    • Pre-soaked gauze pads or a squeeze bottle of PEG.

  • Dermal Exposure Workflow:

    • IMMEDIATE: Remove contaminated clothing/gloves.[9][10][11]

    • FLUSH: Rinse with water for < 1 minute to remove bulk material.

    • DECONTAMINATE: Soak the area with PEG 300/400 for at least 15-30 minutes. The PEG solubilizes the phenol and draws it out of the skin.

    • MEDICAL: Seek emergency medical attention. Continue PEG application during transport.

Spill_Response Exposure Dermal Exposure Remove Remove Contaminated Clothing Immediately Exposure->Remove Rinse Flash Rinse (Water) < 1 Minute Remove->Rinse PEG Apply PEG 300/400 (Swab/Spray) Rinse->PEG Duration Continue for 15-30 Minutes PEG->Duration Medical Seek Medical Help (Transport with PEG) Duration->Medical

Figure 2: The PEG Decontamination Protocol for phenolic exposures.

Waste Disposal & Deactivation[15]

Do not dispose of this compound down the drain.[9] It is toxic to aquatic life and corrosive.[11]

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated hazardous waste container labeled "Toxic Solid - Phenolic". Double-bag in heavy-duty polyethylene.
Liquid Waste Segregate into "Basic Organic" or "Phenolic" waste streams. Do not mix with strong acids (exothermic reaction risk) or oxidizers.
Contaminated PPE Gloves and mats contaminated with the substance must be disposed of as hazardous solid waste, not regular trash.

References

  • PubChem. 4-Methyl-2-(thiomorpholin-4-ylmethyl)phenol (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • UC San Diego Environment, Health & Safety. Phenol: Safety & Handling Guidelines (PEG Protocol). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.